(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCITKXROAFBAR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426703 | |
| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-55-4 | |
| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 189619-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties
An In-depth Technical Guide to (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid
Abstract
This compound is a non-canonical, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a benzyl group at the α-position and a Boc-protected amine at the β-position, offers a valuable scaffold for creating peptidomimetics with enhanced proteolytic stability and controlled conformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications. We present detailed, field-proven protocols for its use in synthesis, including Boc-deprotection and peptide coupling, and propose a representative synthetic route based on established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Strategic Value of β-Amino Acid Scaffolds
The incorporation of non-natural amino acids is a cornerstone strategy in modern drug discovery, enabling the fine-tuning of a peptide's pharmacological profile. β-amino acids, distinguished by the one-carbon homologation of their backbone compared to their α-analogues, are particularly powerful tools. This structural modification imparts significant resistance to enzymatic degradation by proteases, a primary limitation of peptide-based therapeutics.
This compound belongs to this pivotal class of molecules. The presence of the benzyl side chain provides a hydrophobic character that can be crucial for modulating peptide-protein interactions and membrane permeability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the β-amino function is a robust, acid-labile group, making the compound ideally suited for both solution-phase and solid-phase peptide synthesis (SPPS).[1] This guide serves as a technical resource for the effective utilization of this compound.
Physicochemical and Structural Properties
Accurate characterization is fundamental to the successful application of any chemical reagent. The key identifiers and known physical properties of this compound are summarized below. It should be noted that while the compound is commercially available, much of the specific quantitative data is aggregated from supplier databases rather than primary peer-reviewed literature and should be verified experimentally.
Structural and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | [2][3] |
| CAS Number | 189619-55-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3][5] |
| Molecular Weight | 279.33 g/mol | [1][2][6] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O |
Physical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Solid | Typically a white to off-white powder. | [4] |
| Melting Point | 94-102 °C | This value is reported by some suppliers but may be a range or prediction. Other sources state data is not available. | [1] |
| Boiling Point | 441.3 ± 38.0 °C | Predicted value. | [1] |
| Solubility | Data Not Available | Expected to be soluble in organic solvents like DMF, DCM, and alcohols. Solubility in aqueous solutions is likely pH-dependent. | |
| Optical Rotation | Data Not Available | Specific rotation ([α]D) has not been reported in publicly available literature. |
Chemical Reactivity and Stability
The reactivity of this molecule is governed by its three primary functional groups: the Boc-protected amine, the carboxylic acid, and the benzyl side chain. The Boc group is the most chemically sensitive of these, defining the compound's primary application as a protected building block.
-
Boc Group (Acid Lability): The tert-butoxycarbonyl group is the defining feature for its role in synthesis. It is exceptionally stable under neutral, basic, and nucleophilic conditions, providing orthogonal protection in the presence of base-labile groups like Fmoc.[7] However, it is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the free amine.[8] The mechanism involves protonation followed by fragmentation into a stable tert-butyl cation, isobutene, and carbon dioxide.
-
Carboxylic Acid Group: The carboxyl moiety is a handle for standard transformations. It can be activated for amide bond formation (peptide coupling), reduced to an alcohol, or converted to an ester. Standard coupling reagents such as HBTU, HATU, or carbodiimides (e.g., DCC, EDC) are effective for activating the carboxyl group for reaction with a nucleophilic amine.
-
Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere).[4] It is considered hygroscopic and should be stored accordingly.[4] The Boc group's stability is compromised by strong acids. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides valuable context. As no specific peer-reviewed synthesis is available for this exact molecule, a representative protocol is proposed based on well-established methods for preparing β-amino acids, specifically the Arndt-Eistert homologation of a protected α-amino acid.
Representative Synthetic Pathway: Arndt-Eistert Homologation
This pathway illustrates a plausible method starting from the readily available N-Boc-L-phenylalanine. This method extends the carbon chain by one methylene unit between the carboxyl and α-carbon, transforming an α-amino acid into a β-amino acid structure.
Caption: Representative Arndt-Eistert homologation workflow.
Causality: This multi-step process is a classic method for carbon chain homologation of carboxylic acids.
-
Acid Chloride Formation: The carboxylic acid is activated by conversion to a more reactive acid chloride.
-
Diazoketone Formation: The acid chloride reacts with diazomethane to form a diazoketone intermediate.
-
Wolff Rearrangement: The key step involves the expulsion of N₂ gas and rearrangement to form a ketene. This is typically promoted by a silver catalyst, heat, or photolysis.
-
Nucleophilic Trapping: The highly reactive ketene is trapped by a nucleophile, such as water or an alcohol, to form the homologated carboxylic acid or ester.
-
Hydrolysis: If an ester is formed, a final saponification step yields the target β-amino acid.
Disclaimer: This is a representative pathway. The use of diazomethane requires specialized equipment and extreme caution due to its toxicity and explosive nature.[9]
Purification
Purification would typically be achieved via silica gel column chromatography to isolate the ester intermediate, followed by recrystallization or further chromatography of the final carboxylic acid product after hydrolysis and acidic workup.
Experimental Protocols and Workflows
The primary utility of this compound is as a building block in peptide synthesis. The following protocols are foundational for its application.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose the free β-amino group for subsequent coupling.
Materials:
-
This compound derivative (e.g., resin-bound or as an ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DCM for washing
-
10% Diisopropylethylamine (DIPEA) in DCM (for neutralization)
-
Nitrogen or Argon source
Procedure:
-
Preparation: Suspend the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.
-
TFA Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM v/v solution).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Neutralization (if proceeding to coupling):
-
For solid-phase synthesis, wash the resin thoroughly with DCM (3x). Neutralize the resulting ammonium salt with 10% DIPEA in DCM for 10 minutes, then wash again with DCM (3x).
-
For solution-phase, the resulting TFA salt can be used directly or neutralized by careful addition of a base like DIPEA or by aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
-
Caption: Standard workflow for Boc deprotection using TFA.
Protocol 2: Peptide Coupling
This protocol outlines the coupling of this compound to a free amine (e.g., an amino acid ester or a resin-bound amine) using HBTU as the coupling agent.
Materials:
-
This compound (1.2 equivalents)
-
Amino component (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
HBTU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon source
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound and HBTU in anhydrous DMF.
-
Activation: Add DIPEA to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amino component and add DIPEA (to neutralize the HCl salt if present). Add the activated acid solution to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a standard HBTU-mediated peptide coupling reaction.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: Harmful if swallowed. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood.[4]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic; storage under an inert gas is recommended.[4]
-
Incompatible Materials: Strong acids, strong bases, strong oxidizing agents.[4]
Conclusion
This compound is a strategically important building block for the synthesis of advanced peptidomimetics. Its β-amino acid backbone provides inherent resistance to proteolysis, while the α-benzyl group allows for the introduction of key hydrophobic interactions. The well-behaved and synthetically versatile Boc protecting group enables its seamless integration into established peptide synthesis workflows. By understanding its core chemical properties and employing the robust protocols outlined in this guide, researchers can effectively harness this compound to advance the design and development of novel peptide-based therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
Sources
- 1. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. (S)-2-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID CAS#: [m.chemicalbook.com]
- 6. 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Building Block
(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc-L-β-homophenylalanine, is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its structure, featuring a β-amino acid backbone, a phenyl side chain, and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The incorporation of this non-proteinogenic amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of peptides and small molecule drugs.
This guide provides a comprehensive technical overview of (S)-3-(Boc-amino)-4-phenylbutyric acid, from its synthesis and characterization to its applications in drug discovery, with a focus on the underlying scientific principles and practical methodologies.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-3-(Boc-amino)-4-phenylbutyric acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 51871-62-6 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [3][4] |
| Appearance | White to off-white powder or crystal | [5] |
| Melting Point | 100-104 °C | |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water. | [5] |
| Optical Rotation | [α]₂₀/D -19.0±2° (c=1% in dichloromethane) |
Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Detailed Protocol
The most reliable and stereospecific method for the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid is the Arndt-Eistert homologation of the readily available N-Boc-L-phenylalanine. This reaction sequence extends the carbon chain of the α-amino acid by one methylene group, yielding the corresponding β-amino acid while preserving the original stereochemistry.[6][7]
Reaction Overview: Arndt-Eistert Homologation
The Arndt-Eistert synthesis involves three key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-phenylalanine is converted into a more reactive species, typically an acid chloride.
-
Formation of a Diazoketone: The activated acid chloride reacts with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (in this case, water) to yield the homologated carboxylic acid.[8][9]
Caption: General workflow for Boc protection and deprotection.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of (S)-3-(Boc-amino)-4-phenylbutyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ ~4.8-5.0 ppm (br s, 1H): NH proton of the Boc-protected amine.
-
δ ~4.0-4.2 ppm (m, 1H): CH proton at the chiral center (C3).
-
δ ~2.8-3.0 ppm (m, 2H): CH₂ protons adjacent to the phenyl ring (C4).
-
δ ~2.4-2.6 ppm (m, 2H): CH₂ protons adjacent to the carboxylic acid (C2).
-
δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
The carboxylic acid proton (COOH) may be observed as a broad singlet at a higher chemical shift, or it may undergo exchange and not be readily visible.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~176-178 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~155-156 ppm: Carbonyl carbon of the Boc group.
-
δ ~138-140 ppm: Quaternary aromatic carbon.
-
δ ~126-130 ppm: Aromatic carbons.
-
δ ~79-81 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~48-50 ppm: CH carbon at the chiral center (C3).
-
δ ~40-42 ppm: CH₂ carbon adjacent to the phenyl ring (C4).
-
δ ~38-40 ppm: CH₂ carbon adjacent to the carboxylic acid (C2).
-
δ ~28.5 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 278.1. In positive ion mode, adducts such as [M+H]⁺ (m/z 280.1) or [M+Na]⁺ (m/z 302.1) are anticipated.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of (S)-3-(Boc-amino)-4-phenylbutyric acid.
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a CHIRALPAK® series column (e.g., IA, IC) or a CHIROBIOTIC™ T or R column. [10][][12]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-230 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
This method should provide baseline resolution of the (S) and (R) enantiomers, allowing for accurate quantification of enantiomeric excess (e.e.).
Applications in Drug Discovery and Development
The unique structural features of (S)-3-(Boc-amino)-4-phenylbutyric acid make it a valuable precursor for a range of biologically active molecules.
Precursor to GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. Consequently, there is significant interest in developing lipophilic GABA analogs that can modulate GABAergic neurotransmission.
(S)-3-(Boc-amino)-4-phenylbutyric acid is a direct precursor to the enantiomerically pure (R)-phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects. [13][14]The synthesis involves the deprotection of the Boc group. (R)-phenibut is known to be the more active enantiomer, acting as a GABA-B receptor agonist. [13]
Caption: Simplified GABA-B receptor signaling pathway. [1][15][16][17][18]
Building Block for Peptidomimetics
The incorporation of β-amino acids like (S)-3-(Boc-amino)-4-phenylbutyric acid into peptide sequences can lead to peptidomimetics with enhanced properties:
-
Proteolytic Stability: The altered backbone structure of β-peptides makes them resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Conformational Control: β-Amino acids can induce unique secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of native peptides. This allows for the development of potent and selective receptor agonists or antagonists.
-
Modulation of Pharmacokinetic Properties: The phenyl group of the homophenylalanine residue can increase the lipophilicity of a peptide, potentially improving its absorption and distribution characteristics.
Conclusion
(S)-3-(Boc-amino)-4-phenylbutyric acid is a versatile and valuable tool for researchers and drug development professionals. Its stereocontrolled synthesis via the Arndt-Eistert homologation provides access to an enantiomerically pure β-amino acid that serves as a key intermediate in the synthesis of GABA analogs and as a building block for creating novel peptidomimetics with improved therapeutic potential. A thorough understanding of its synthesis, characterization, and the strategic application of its unique structural features will continue to drive innovation in medicinal chemistry.
References
-
Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759. Available at: [Link]
-
Linder, M. R., Steurer, S., & Podlech, J. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 82, 140. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Arndt−Ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]
-
An, G., et al. (2012). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Open Journal of Synthesis Theory and Applications, 1(2), 15-18. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic presentation of GABAB receptor interacting proteins and... Retrieved from [Link]
-
PubChem. (n.d.). GABA B receptor activation | Pathway. Retrieved from [Link]
-
Shim, J. H., et al. (2021). Synthesis of the inhibitory neurotransmitter Phenibut. ResearchGate. Available at: [Link]
-
QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040411). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000039). Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... Retrieved from [Link]
- Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.
- Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
-
JIGS Chemical Limited. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]
- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Foreword: The Strategic Importance of Chiral β-Amino Acids
An In-Depth Technical Guide to the Synthesis of Boc-L-3-amino-4-phenylbutanoic Acid
In the landscape of modern drug discovery and development, β-amino acids are indispensable chiral building blocks.[1][2] Their incorporation into peptide-based therapeutics confers enhanced stability against enzymatic degradation, a critical attribute for improving pharmacokinetic profiles.[3] Among these, L-3-amino-4-phenylbutanoic acid, a β-phenylalanine derivative, is of particular interest. The tert-butyloxycarbonyl (Boc) protecting group makes it an ideal and stable precursor for solid-phase peptide synthesis and the construction of complex pharmaceutical intermediates.
This guide provides a detailed exploration of the core methodologies for synthesizing Boc-L-3-amino-4-phenylbutanoic acid. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles and the rationale behind key experimental decisions. We will focus on the two most robust and scalable strategies: catalytic asymmetric hydrogenation and enzymatic kinetic resolution, offering a comparative analysis to inform your synthetic planning.
Part 1: The Asymmetric Hydrogenation Route: A Direct Approach to Enantiopurity
The most elegant and atom-economical approach to establishing the desired (S)-stereocenter is through the asymmetric hydrogenation of a prochiral β-dehydroamino acid precursor. This strategy leverages chiral transition metal catalysts to directly generate the target enantiomer in high purity, avoiding the inherent 50% yield limitation of classical resolution techniques.
Principle of Catalysis and Mechanistic Insight
The core of this methodology is the enantioselective reduction of the double bond in a β-(acylamino)acrylate. A chiral rhodium complex is the catalyst of choice, where a chiral phosphine ligand creates a chiral environment around the metal center.[4][5][6] The substrate coordinates to the rhodium, and hydrogen is delivered preferentially to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand. Ligands like DuPhos and BICP have proven highly effective for this class of transformation, consistently delivering high enantiomeric excess (ee).[3][4] The choice between E and Z isomers of the starting acrylate can influence reactivity and selectivity, with some catalyst systems being effective for specific isomers or even E/Z mixtures.[3][4]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the Asymmetric Hydrogenation Synthesis Route.
Detailed Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation
Step 1: Synthesis of (E/Z)-Methyl 3-acetamido-4-phenylbut-2-enoate
-
To a solution of methyl benzoylacetate (1 equiv.) in methanol, add ammonium acetate (1.5 equiv.).
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting ketoester.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting crude β-amino crotonate is taken to the next step without further purification.
-
Dissolve the crude material in tetrahydrofuran (THF). Add acetic anhydride (1.2 equiv.) and a catalytic amount of DMAP.
-
Stir at room temperature overnight. The reaction can be monitored by TLC.
-
Perform an aqueous workup with ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The E/Z isomers can be separated by column chromatography on silica gel, though some catalysts are effective on the mixture.[3]
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor vessel with the β-(acetylamino)acrylate substrate (1 equiv.) and a chiral catalyst such as [Rh(COD)Me-DuPhos]BF₄ (0.5-1 mol%).
-
Add a degassed solvent, typically toluene or methanol.[3] Toluene is often preferred as it can lead to higher enantioselectivity.[3]
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to the desired pressure (e.g., 40-100 psi H₂) and stir at room temperature.[4]
-
Monitor the reaction by ¹H NMR or TLC for the disappearance of the olefinic protons. The reaction is typically complete within 12-24 hours.
-
Carefully vent the reactor and concentrate the solvent to yield the crude N-acetyl-L-3-amino-4-phenylbutanoate.
Step 3: Hydrolysis and Boc Protection
-
Dissolve the crude N-acetyl ester in a mixture of THF/water. Add lithium hydroxide (LiOH) (2-3 equiv.) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the mixture with 1N HCl to pH ~2-3 and extract with ethyl acetate. Concentrate the organic layers to yield N-acetyl-L-3-amino-4-phenylbutanoic acid.
-
For de-acetylation, the intermediate can be subjected to acidic hydrolysis (e.g., 6N HCl, reflux).
-
To the resulting free amino acid, add a suitable solvent like a dioxane/water mixture or tert-butyl alcohol/water.[7] Add a base such as triethylamine or sodium bicarbonate.[8]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir at room temperature until the reaction is complete.
-
Perform a standard acidic workup and extract with an organic solvent. The final product, Boc-L-3-amino-4-phenylbutanoic acid, can be purified by crystallization.[9]
| Catalyst System | Substrate Isomer | Pressure (psi) | Solvent | Yield (%) | ee (%) | Reference |
| Rh-BICP | E/Z Mixture | 294 | Toluene | >95 | 96.1 | [4],[3] |
| Rh-Me-DuPhos | E-isomer | 40 | Toluene | >95 | 99.3 | [4],[3] |
| Rh-TangPhos | N-Aryl E-isomer | 1450 | Toluene | >99 | 96.3 | [5] |
Part 2: The Enzymatic Resolution Route: Harnessing Biocatalysis for Chirality
An alternative and highly effective strategy is the kinetic resolution of a racemic mixture. This approach utilizes the exquisite stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers by selectively catalyzing a reaction on one of them.[] While the theoretical maximum yield for the desired enantiomer is 50%, this method is often operationally simple, scalable, and avoids the use of expensive transition metals and ligands.
Principle of Kinetic Resolution
The process begins with the synthesis of a racemic ester of N-Boc-3-amino-4-phenylbutanoic acid. This racemic mixture is then exposed to an enzyme, such as Candida antarctica Lipase B (CALB), in an aqueous or biphasic system.[11] The enzyme's chiral active site will preferentially bind and hydrolyze one of the enantiomers (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired S-ester largely unreacted.[][12] The success of the resolution hinges on stopping the reaction at or near 50% conversion, at which point the enantiomeric excess of the remaining ester is maximized. The resulting mixture of the S-ester and R-acid can then be easily separated due to their different chemical properties (solubility, acidity).
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the Enzymatic Kinetic Resolution Route.
Detailed Protocol: Lipase-Mediated Kinetic Resolution
Step 1: Synthesis of Racemic N-Boc-3-amino-4-phenylbutanoic Acid Methyl Ester
-
Synthesize racemic 3-amino-4-phenylbutanoic acid via a standard method such as the Rodionow-Johnson reaction or other published routes.[13][14]
-
Protect the amino group with Boc anhydride (Boc₂O) as described in Part 1, Step 3, to obtain racemic N-Boc-3-amino-4-phenylbutanoic acid.
-
Esterify the carboxylic acid by dissolving the N-Boc protected acid in methanol and adding a catalytic amount of sulfuric acid or using a reagent like trimethylsilyldiazomethane. Reflux or stir at room temperature until completion.
-
Work up the reaction and purify by column chromatography to obtain the pure racemic ester substrate.
Step 2: Enzymatic Resolution
-
Suspend the racemic N-Boc ester in a phosphate buffer solution (pH ~7.0).
-
Add the lipase, either as a free powder or, preferably, immobilized on a support (e.g., Novozym 435 for CALB) for easier removal post-reaction. The enzyme loading is typically 10-20% by weight of the substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-45°C).[11]
-
Monitor the reaction progress carefully by chiral HPLC. The goal is to stop the reaction when 50% of the substrate has been hydrolyzed. This typically takes 24-72 hours.
-
Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
Step 3: Separation and Final Hydrolysis
-
Extract the aqueous reaction mixture with an organic solvent like ethyl acetate. The unreacted L-ester will move to the organic phase.
-
Adjust the pH of the aqueous layer to ~2 with 1N HCl and extract again with ethyl acetate. The R-acid will now move into this second organic phase.
-
Take the first organic layer containing the L-ester, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Dissolve the purified L-ester in a THF/water mixture and add NaOH or LiOH (1.5 equiv.).
-
Stir until the hydrolysis is complete (monitored by TLC).
-
Perform an acidic workup (adjust to pH ~2-3 with HCl) and extract with ethyl acetate.
-
Dry, concentrate, and crystallize the final product, Boc-L-3-amino-4-phenylbutanoic acid, which should now be in high enantiomeric excess.
| Enzyme | Substrate | Conversion (%) | Yield of L-Acid (%) | ee (%) | Reference |
| Alcalase | N-acetyl-homophenylalanine ethyl ester | ~50 | ~40-45 | >98 | [15] |
| Candida antarctica Lipase B | N-Boc-γ-amino methyl esters | ~50 | ~40-45 | High | [11] |
Conclusion: Selecting the Optimal Synthetic Pathway
Both asymmetric hydrogenation and enzymatic resolution represent powerful, reliable, and scalable methods for the synthesis of Boc-L-3-amino-4-phenylbutanoic acid.
-
Asymmetric Hydrogenation offers a more direct and atom-economical route, capable of producing the desired enantiomer with very high yield and enantioselectivity directly from a prochiral precursor. However, it requires investment in specialized high-pressure equipment and expensive, often air-sensitive, chiral rhodium catalysts.
-
Enzymatic Resolution provides an operationally simpler and more environmentally benign alternative, utilizing robust and readily available biocatalysts. The primary drawback is the theoretical maximum yield of 50% for the target enantiomer. However, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.
The choice between these methods will ultimately depend on the specific constraints and priorities of the laboratory or manufacturing facility, including scale, cost of goods, available equipment, and environmental considerations. Both pathways, when executed with precision, deliver a high-quality product essential for advancing pharmaceutical research and development.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]
-
Singh, G. S., & D'hooghe, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2). [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
Zhu, G., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. Organic Letters, 1(10), 1529-1531. [Link]
-
Juaristi, E., & Soloshonok, V. A. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Chirality, 11(5-6), 434-439. [Link]
-
Cardillo, G., & Tomasini, C. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2799-2802. [Link]
-
Tang, W., Wu, S., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. [Link]
-
Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons. [Link]
-
Jongejan, M. G., et al. (2013). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 11(35), 5844-5851. [Link]
-
Guo, R., et al. (2006). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Angewandte Chemie International Edition, 45(22), 3645-3647. [Link]
-
D'Hondt, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
-
Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(9), 1259-1277. [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).
-
Pope, B. M., et al. (1979). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 59, 15. [Link]
-
Soloshonok, V. A., et al. (2005). Operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. Part II. Enantioselective biomimetic transamination of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide. Journal of Fluorine Chemistry, 126(6), 941-946. [Link]
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (2006).
-
Ortega-Rojas, J., et al. (2020). Enzymatic resolution of γ‐N‐Boc‐amino acids rac‐4 a–c at 45 °C. ResearchGate. [Link]
- CN112661672A - Crystallization method of Boc-amino acid. (2021).
-
González-Granda, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(11), 3236. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. National Center for Biotechnology Information. [Link]
-
O'Hagan, D., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]
-
Berlicki, Ł., et al. (2012). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Molecules, 17(9), 10459-10471. [Link]
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (2011).
-
Noreen, S., et al. (2022). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. [Link]
-
Li, Y., et al. (2013). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantioselective Synthesis of Beta-Amino Acids [lyon.ecampus.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
(S)-3-(Boc-amino)-4-phenylbutyric acid molecular weight
An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (S)-3-(Boc-amino)-4-phenylbutyric acid. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, moving beyond basic data to provide field-proven insights into its utility as a sophisticated chemical building block.
Core Molecular Profile and Physicochemical Properties
(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral, non-proteinogenic β-amino acid derivative. Structurally, it is a derivative of phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine. This Boc group is crucial, as it masks the nucleophilicity of the amine, allowing for controlled, regioselective reactions, particularly in peptide synthesis. The "(S)" designation denotes the specific stereochemistry at the chiral center, an essential attribute for designing stereospecific interactions with biological targets.
The molecule's phenyl side chain imparts lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of larger molecules it is incorporated into, such as enhancing membrane permeability or modulating receptor binding.[1]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 279.33 g/mol | [2][3][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][4][5] |
| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [2] |
| CAS Number | 51871-62-6 | [2][4][5] |
| Appearance | White to off-white powder/crystalline powder | [3][4][6] |
| Melting Point | 101-107 °C | [7][8] |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water | [6][7] |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed to protect from moisture. | [6][8] |
Synthesis and Quality Control: A Self-Validating Workflow
The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid is a multi-step process where maintaining chiral purity is paramount. While various proprietary methods exist, a generalized and logical workflow involves the synthesis of the core β-amino acid backbone followed by N-protection.
Causality in Synthesis:
-
Chiral Precursor Selection: The synthesis typically starts from a chiral precursor to establish the desired (S)-stereochemistry. Asymmetric synthesis methods are employed to ensure high enantiomeric excess, which is critical for its application in pharmaceuticals where the opposite enantiomer could be inactive or even harmful.
-
Boc Protection: The introduction of the Boc group is a deliberate and critical step. Di-tert-butyl dicarbonate (Boc₂O) is commonly used under basic conditions. This protection is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for multi-step syntheses like solid-phase peptide synthesis (SPPS).[4][8]
Generalized Synthetic and Purification Workflow
Caption: Generalized workflow for the synthesis and purification of (S)-3-(Boc-amino)-4-phenylbutyric acid.
Analytical Characterization: A Protocol for Identity and Purity
A robust analytical validation system is non-negotiable to ensure the material meets the stringent requirements for drug development and peptide synthesis. Each technique provides a unique and complementary piece of data to build a complete profile of the compound.
Step-by-Step Analytical Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine chemical purity and, with a chiral column, enantiomeric purity.
-
Methodology: A reversed-phase (RP-HPLC) method is typically used for chemical purity analysis, often with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% TFA. Chiral HPLC is essential to confirm the enantiomeric excess is >98%.[]
-
Self-Validation: The purity is confirmed by the absence of significant impurity peaks in the chromatogram. The retention time of the main peak should match that of a qualified reference standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure.
-
Methodology: Both ¹H NMR and ¹³C NMR spectra are acquired.
-
¹H NMR: Will show characteristic signals for the phenyl protons, the aliphatic protons of the butyric acid backbone, the nine equivalent protons of the Boc group (a sharp singlet), and the NH proton.
-
¹³C NMR: Will confirm the presence of all 15 carbon atoms, including the carbonyls of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons.
-
-
Self-Validation: The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the expected structure of (S)-3-(Boc-amino)-4-phenylbutyric acid.[][10]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: Electrospray ionization (ESI) is a common technique. The analysis should show a prominent ion corresponding to the molecular weight of the compound, typically as the [M+H]⁺ or [M-H]⁻ adduct.
-
Self-Validation: The measured mass-to-charge ratio (m/z) must match the calculated exact mass of 279.1471 Da.[2]
-
Logical Flow of Analytical Characterization
Caption: A multi-pronged approach for the analytical validation of the final product.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists.
-
Peptide Synthesis: As a non-proteinogenic amino acid, its incorporation into a peptide sequence is a key strategy for developing peptidomimetics. The phenyl group can introduce steric bulk and lipophilicity, which can lead to:
-
Increased Proteolytic Resistance: Hindering enzymatic degradation and extending the peptide's half-life.
-
Modulated Receptor Binding: Influencing the affinity and selectivity for specific biological targets.
-
Improved Conformational Stability: Constraining the peptide backbone into a desired bioactive conformation.[1]
-
-
Chiral Intermediate for Small Molecules: The compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its predefined stereocenter is carried through the synthetic route to establish the stereochemistry of the final active pharmaceutical ingredient (API). It is known to be a useful research chemical and has been identified in relation to the synthesis of APIs like Sitagliptin.[11]
-
Probing Biological Systems: As a derivative of phenylalanine, it can be used in studies related to amino acid metabolism and transport.[3] Its parent compound, 4-phenylbutyric acid, has been investigated for its role as a chemical chaperone in correcting protein misfolding, suggesting that derivatives could be explored for similar activities.[12]
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard Classification: [2][13]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[14][15]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid formation of dust and aerosols.[14] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][14]
-
Spill Response: In case of a spill, use non-sparking tools to sweep up the material and place it in a suitable, closed container for disposal.[14] Ventilate the area.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][15]
Conclusion
(S)-3-(Boc-amino)-4-phenylbutyric acid is more than a simple chemical reagent; it is a precision tool for molecular design. Its defined stereochemistry, the versatile Boc protecting group, and its phenyl moiety provide medicinal chemists and researchers with a reliable building block for constructing novel peptides and complex small-molecule drugs. A thorough understanding of its properties, analytical validation, and safe handling is essential to fully leverage its potential in advancing scientific discovery.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761538, (S)-3-(Boc-amino)-4-phenylbutyric acid. Retrieved from [Link]
-
JIGS Chemical Limited. (S)-3-(Boc-amino)-4-phenylbutyric Acid. Retrieved from [Link]
-
Autech. (2025). Beyond the Basics: Understanding the Application of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Research. Retrieved from [Link]
-
AAPPTec. (2025). MSDS - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. (2004). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9903372, (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
Hayashi, H., & Sugiyama, Y. (2007). 4-phenylbutyrate Enhances the Cell Surface Expression and the Transport Capacity of Wild-Type and Mutated Bile Salt Export Pumps. Hepatology, 45(6), 1506-16. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-3-(Boc-amino)-4-phenylbutyric acid | 51871-62-6 [chemicalbook.com]
- 5. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]
- 6. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 7. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [m.chemicalbook.com]
- 8. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. clearsynth.com [clearsynth.com]
- 12. 4-phenylbutyrate enhances the cell surface expression and the transport capacity of wild-type and mutated bile salt export pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. arborassays.com [arborassays.com]
- 15. peptide.com [peptide.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH)
Abstract
N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is a cornerstone building block in modern peptide synthesis and pharmaceutical development.[1][2] Its solubility characteristics across a range of solvents and pH conditions are critical parameters that dictate its handling, reaction efficiency, and formulation potential. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of Boc-L-Phe-OH. It details a definitive, gold-standard experimental protocol for determining its thermodynamic solubility using the shake-flask method coupled with HPLC-UV analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's solubility profile to optimize its use in both laboratory and process scale applications.
Introduction and Compound Identification
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a less common systematic name for a derivative of phenylalanine. This guide focuses on the far more prevalent and commercially significant isomer, N-(tert-Butoxycarbonyl)-L-phenylalanine , commonly abbreviated as Boc-L-Phe-OH . This compound, identified by CAS No. 13734-34-4, is a derivative of the amino acid L-phenylalanine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[3][4][5][6] This protection is fundamental to its application in stepwise peptide synthesis, preventing undesired side reactions during peptide bond formation.[1]
A thorough understanding of solubility is not merely academic; it is a critical success factor. In peptide synthesis, efficient dissolution is required for homogenous reaction kinetics during coupling steps. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide explains the theoretical underpinnings of Boc-L-Phe-OH's solubility and provides the practical methodologies to quantify it accurately.
Core Physicochemical Properties Governing Solubility
The solubility of Boc-L-Phe-OH is a direct consequence of its molecular structure, which features a delicate balance of hydrophobic and hydrophilic moieties. The bulky, nonpolar tert-butyl and benzyl groups confer significant lipophilicity, while the carboxylic acid group provides a site for ionization and enhanced aqueous solubility under specific pH conditions.
Key physicochemical parameters that define its solubility behavior are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [6] |
| Common Name | N-Boc-L-phenylalanine; Boc-Phe-OH | [4][7] |
| CAS Number | 13734-34-4 | [3][5] |
| Molecular Formula | C₁₄H₁₉NO₄ | [3][4] |
| Molecular Weight | 265.31 g/mol | [3][4] |
| Appearance | White crystalline powder | [1][4][5] |
| Melting Point | 85-87 °C | [5] |
| Predicted pKa | ~3.88 (for the carboxylic acid group) | [5][8] |
| XLogP3 (LogP) | 2.2 | [9] |
The pKa of ~3.88 is the most critical parameter for understanding aqueous solubility. It indicates that the carboxylic acid group will be predominantly in its neutral, protonated form (–COOH) in solutions with a pH below this value, rendering the molecule less soluble in water. Conversely, at a pH above ~3.88, the group will be deprotonated to the anionic carboxylate (–COO⁻), significantly increasing its polarity and aqueous solubility. The LogP of 2.2 confirms the molecule's overall hydrophobic character, predicting favorable solubility in organic solvents.[9]
Solubility Profile
Solubility in Common Organic Solvents
Boc-L-Phe-OH exhibits good solubility in a wide range of polar aprotic and protic organic solvents, which is essential for its use in peptide synthesis where solvents like DMF and DCM are common.
| Solvent | Qualitative Solubility | Source(s) |
| Dimethylformamide (DMF) | Soluble | [3][5][10] |
| Dichloromethane (DCM) | Soluble | [3][5][10] |
| Methanol (MeOH) | Soluble | [3][5][10] |
| Ethanol (EtOH) | Soluble | [4][8] |
| Ethyl Acetate (EtOAc) | Soluble | [8] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [3][10] |
| Petroleum Ether | Insoluble | [8] |
pH-Dependent Aqueous Solubility
The aqueous solubility of Boc-L-Phe-OH is fundamentally dependent on the solution's pH.
-
Acidic Conditions (pH < 3.0): The carboxylic acid is fully protonated. The molecule is neutral and exhibits very low aqueous solubility due to its dominant hydrophobic character.
-
Basic Conditions (pH > 5.0): The carboxylic acid is deprotonated, forming the carboxylate salt. This anionic form is significantly more polar and thus more soluble in water.[11]
This relationship is a classic acid-base equilibrium, which can be visualized as follows:
Caption: pH-dependent equilibrium of Boc-L-Phe-OH in aqueous solution.
Gold-Standard Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, the shake-flask method is considered the industry gold standard.[12][13] This method measures the thermodynamic equilibrium solubility, which represents the true saturation point of the solvent at a given temperature. The following protocol outlines the complete workflow, from sample preparation to final analysis.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[13] This is critical for applications in process chemistry and formulation where stable, long-term concentrations are required. Kinetic methods, which often start from a DMSO stock, can lead to supersaturated and metastable solutions, providing a less accurate measure of true solubility.[12][14]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the validated workflow for determining the solubility of Boc-L-Phe-OH.
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
Materials:
-
Boc-L-Phe-OH (crystalline solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, HPLC-grade organic solvent)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid Boc-L-Phe-OH to a glass vial. An amount sufficient to ensure solid remains after equilibration is key (e.g., 10-20 mg per 1 mL of solvent).
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached.[12] Visually confirm that excess solid remains.
-
Phase Separation: Remove the vial from the shaker and let it stand for 30 minutes to allow the solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography is the preferred method for accurately determining the concentration of the dissolved analyte.[]
Protocol:
-
Standard Preparation: Prepare a stock solution of Boc-L-Phe-OH of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards (e.g., 5-6 levels) by diluting the stock solution with the mobile phase.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the phenyl group)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted filtrate sample(s) and determine their concentration from the curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility in units such as mg/mL or µg/mL.
Practical Implications and Conclusion
The solubility data for Boc-L-Phe-OH is not merely a physical constant but a practical tool for process optimization.
-
In Peptide Synthesis: Knowing the solubility limit in solvents like DMF or DCM allows for the preparation of maximally concentrated, homogenous solutions for coupling reactions, improving efficiency and throughput.
-
In Drug Formulation: For peptide-based therapeutics containing this residue, understanding its contribution to the overall solubility of the final active pharmaceutical ingredient (API) is crucial for developing viable oral or injectable formulations. The pH-dependent profile is particularly important for predicting dissolution in the gastrointestinal tract.
References
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD [Regulatory Document]. (Available at: [Link])
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (Available at: [Link])
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [Protocol]. (2024). (Available at: [Link])
-
ChemBK. BOC-L-Phe-OH [Database]. (2024). (Available at: [Link])
-
Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology. (Available at: [Link])
-
Pharmacompass. Boc-L-phenylalanine | Drug Information [Database]. (Available at: [Link])
-
Ankara University. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS [Lab Manual]. (Available at: [Link])
-
PubChem. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- [Database]. (Available at: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 6. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. Boc-L-phenylalanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. parchem.com [parchem.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Spectral Analysis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a valuable chiral building block in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to not only present the core spectral data (NMR, IR, MS) but also to provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound, an N-Boc protected β-amino acid, is a key intermediate in the synthesis of peptidomimetics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[1]. The precise characterization of this molecule is paramount to ensure its purity and structural integrity before its incorporation into larger, more complex structures. This guide will delve into the spectroscopic techniques used to confirm the identity and purity of this compound.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~7.1-7.3 | m | 5H | Ar-H |
| ~4.8-5.2 | br s | 1H | NH |
| ~3.2-3.4 | m | 2H | CH₂-NH |
| ~2.7-2.9 | m | 1H | CH-COOH |
| ~2.5-2.7 | m | 2H | Ph-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Disclaimer: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary depending on the solvent and concentration.
Interpretation and Rationale:
-
Carboxylic Acid Proton (δ ~10-12): The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield due to deshielding and hydrogen bonding. Its broadness is a result of chemical exchange with residual water in the NMR solvent.
-
Aromatic Protons (δ ~7.1-7.3): The five protons of the benzyl group resonate in the aromatic region as a complex multiplet.
-
Amide Proton (δ ~4.8-5.2): The NH proton of the Boc-carbamate appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.
-
Methylene Protons adjacent to Nitrogen (δ ~3.2-3.4): These protons are diastereotopic and will appear as a multiplet.
-
Methine Proton (δ ~2.7-2.9): The proton on the chiral center adjacent to the carboxylic acid and the benzyl group will appear as a multiplet due to coupling with the adjacent methylene protons.
-
Benzylic Protons (δ ~2.5-2.7): The two protons of the benzyl group's methylene are also diastereotopic and will present as a multiplet.
-
tert-Butyl Protons (δ 1.45): The nine equivalent protons of the tert-butyl group in the Boc protecting group give a characteristic sharp singlet.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | COOH |
| ~155-157 | N-C=O (Boc) |
| ~138-140 | Ar-C (quaternary) |
| ~128-130 | Ar-CH |
| ~126-128 | Ar-CH |
| ~79-81 | C(CH₃)₃ |
| ~45-48 | CH-COOH |
| ~40-43 | CH₂-NH |
| ~38-41 | Ph-CH₂ |
| ~28 | C(CH₃)₃ |
Disclaimer: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary depending on the solvent and concentration.
Interpretation and Rationale:
-
Carboxylic Carbon (δ ~175-178): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
-
Carbamate Carbonyl (δ ~155-157): The carbonyl carbon of the Boc group is also significantly deshielded.
-
Aromatic Carbons (δ ~126-140): The six carbons of the phenyl ring will give rise to four signals: one for the quaternary carbon and three for the protonated carbons.
-
Quaternary Carbon of Boc Group (δ ~79-81): The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.
-
Aliphatic Carbons (δ ~28-48): The remaining aliphatic carbons, including the chiral center, the methylene adjacent to the nitrogen, the benzylic methylene, and the methyl carbons of the Boc group, appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
Caption: A simplified representation of key fragmentation events for this compound.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, based on established principles and analogous compounds, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is crucial for the successful application of this important synthetic building block in drug discovery and development.
References
- BenchChem. (n.d.).
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE.
- PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid.
- Chemistry LibreTexts. (2023, August 29).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.
- NIST. (n.d.). Propanoic acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
Introduction: The Imperative for Control in Peptide Synthesis
An In-depth Technical Guide to the Function of the Boc Protecting Group in Peptide Synthesis
In the intricate process of assembling peptides, the stepwise and controlled formation of amide bonds is paramount. Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, simplifies this process by anchoring the growing peptide chain to an insoluble resin support.[1] This innovation allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[1][2]
However, the success of SPPS hinges on a critical concept: the use of protecting groups. Amino acids are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. To prevent uncontrolled polymerization and ensure the formation of the desired peptide sequence, the Nα-amino group of the incoming amino acid must be temporarily masked.[3][4] Among the arsenal of chemical tools developed for this purpose, the tert-butoxycarbonyl (Boc) group was a foundational and widely adopted Nα-protecting group that laid the groundwork for modern peptide synthesis.[] This guide provides a detailed exploration of the Boc group's function, the chemistry behind its application, and its strategic role within the broader context of peptide synthesis.
The Chemistry of the Boc Group: An Acid-Labile Sentinel
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet its facile removal under moderately acidic conditions.[6][7][8] This unique characteristic is the cornerstone of its utility.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward and high-yielding reaction.[9] It is typically achieved by treating the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[6][10] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated amino group attacks one of the electrophilic carbonyl carbons of the anhydride.[11][12] The resulting tetrahedral intermediate collapses, forming the stable, acid-labile carbamate and releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[7][13]
Caption: Mechanism of Base-Catalyzed Boc Protection.
Experimental Protocol: N-Boc Protection of a Primary Amine
The following protocol describes a general procedure for the protection of a primary amine using Boc anhydride.
Materials:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture like Dioxane/Water)
-
Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Brine solution
Procedure:
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in the chosen solvent. If a base like TEA is used, add it to the solution.[6]
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) to the solution. The reaction may be cooled to 0°C initially, then allowed to warm to room temperature.[6]
-
Stirring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and washed with water and brine to remove the base and other aqueous-soluble byproducts.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which is often pure enough for subsequent steps without further purification.[6]
The Boc/Bzl Strategy: A "Quasi-Orthogonal" System
The most prevalent use of the Boc group is in the "Boc/Bzl" strategy for SPPS.[1] This approach employs the Boc group for the temporary protection of the Nα-amino group of the growing peptide chain.[10] Concurrently, more robust, benzyl-based protecting groups (e.g., Benzyl ether (Bzl), Benzyl ester (OBzl)) are used for the "permanent" protection of reactive amino acid side chains.[1][3]
The success of this strategy relies on graduated acid lability .[1][2] The Nα-Boc group is engineered to be highly sensitive to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal at the beginning of each coupling cycle. The benzyl-based side-chain protecting groups, in contrast, are stable to these conditions and require a much stronger acid, such as liquid hydrogen fluoride (HF), for their removal during the final cleavage step.[3][14] Because both types of protecting groups are removed by acid, the system is termed "quasi-orthogonal" rather than truly orthogonal.[14][15]
Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Critical Step: Boc Deprotection Chemistry
The selective removal of the Boc group is the pivotal step that enables the stepwise elongation of the peptide chain.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[9][16] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[10][12] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of two key intermediates: a highly stable tert-butyl cation and a carbamic acid.[12][17] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to liberate the free α-amino group as an ammonium salt (e.g., trifluoroacetate salt).[10][12]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocol: On-Resin Boc Deprotection and Neutralization
This protocol details the standard procedure for removing the Nα-Boc group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes in the reaction vessel. Drain the solvent.[10]
-
Deprotection: Add a solution of 50% TFA in DCM to the resin (a pre-wash of 5 minutes can be performed). Agitate the mixture for 20-30 minutes at room temperature.[10][18]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove excess acid. An IPA wash can also be included to help "shrink" the resin and remove trapped TFA.[18]
-
Neutralization: The deprotection step leaves the newly exposed amino group as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling reaction can occur.[3] Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[10]
-
Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling cycle.[10]
Field-Proven Insights: Side Reactions and Mitigation Strategies
A key challenge in Boc chemistry is managing the highly reactive tert-butyl cation (tBu⁺) generated during deprotection.[17][19] This electrophile can attack any nucleophilic site on the peptide chain, leading to unwanted modifications.
Susceptible Amino Acid Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[17]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, adding 56 Da to the peptide's mass.[17]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[17]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[17]
To prevent these side reactions, scavengers are added to the deprotection (and final cleavage) cocktails. These are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the tBu⁺ cations before they can damage the peptide.[17]
| Scavenger | Target Residue(s) Protected | Typical Concentration | Reference(s) |
| Dithioethane (DTE) | Cysteine (Cys), Methionine (Met), Tryptophan (Trp) | 0.5% in TFA solution | [3] |
| Anisole / Thioanisole | Tryptophan (Trp), Tyrosine (Tyr) | 1-5% in cleavage mix | [20] |
| p-Cresol | Tyrosine (Tyr), Tryptophan (Trp) | 5-10% in cleavage mix | [18] |
| Triisopropylsilane (TIS) | Tryptophan (Trp) and reduction of Met sulfoxide | 1-5% in cleavage mix | [21] |
Comparative Analysis: The Boc/Bzl vs. Fmoc/tBu Strategy
With the advancement of peptide synthesis, the Fmoc/tBu strategy has become the more dominant choice, primarily due to the harsh and hazardous conditions required for the final cleavage in the Boc/Bzl strategy.[] However, understanding the trade-offs is crucial for any researcher.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [][22] |
| Nα-Deprotection Condition | Moderately Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | [][23] |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl, OBzl, Tos) | tert-Butyl-based groups (e.g., tBu, OtBu, Boc) | [3][] |
| Final Cleavage Condition | Strong, hazardous acid (e.g., liquid HF, TFMSA) | Strong Acid (e.g., 95% TFA with scavengers) | [22][23] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Fully orthogonal (Base vs. Acid) | [15][24] |
| Key Advantage | Less aggregation for hydrophobic peptides due to protonated N-terminus.[22] | Milder overall conditions; avoids use of HF; suitable for automated synthesis. | [][25] |
| Key Disadvantage | Requires specialized, hazardous equipment for HF cleavage.[26] | Potential for side reactions like aspartimide formation under basic conditions. | [3] |
Conclusion: The Enduring Role of the Boc Group
The Boc protecting group was a cornerstone in the development of solid-phase peptide synthesis. Its unique acid lability, coupled with its stability to other reagents, enabled the reliable, stepwise assembly of peptides that revolutionized biochemical and pharmaceutical research. While the Fmoc/tBu strategy is now more prevalent due to its milder conditions and avoidance of highly hazardous reagents like HF, the Boc/Bzl strategy remains a robust and valuable tool.[][27] It is still preferred in specific applications, such as the synthesis of long or particularly hydrophobic peptides where aggregation can be a significant issue during Fmoc-based synthesis.[22][26] A thorough understanding of the function, chemistry, and strategic application of the Boc group remains essential for any scientist engaged in the art and science of peptide synthesis.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved from [Link]
-
t boc fmoc protocols in peptide synthesis. (2014). SlideShare. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (1987). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
BOC Protection and Deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. (n.d.). Alpha Origin. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences. Retrieved from [Link]
-
t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. (1957). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. BOC Protection and Deprotection [ms.bzchemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. chem.uci.edu [chem.uci.edu]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. fiveable.me [fiveable.me]
- 25. lifetein.com [lifetein.com]
- 26. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
Methodological & Application
Protocol for the Solid-Phase Synthesis of Peptides Incorporating (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
An Application Guide for Researchers
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a transformative strategy in drug discovery, enabling the enhancement of therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1] (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a derivative of β-homophenylalanine, represents a class of unnatural amino acids that can induce unique conformational constraints in peptides. This guide provides a detailed, field-proven protocol for the incorporation of this sterically demanding amino acid into a growing peptide chain using modern Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the causal logic behind reagent selection, reaction conditions, and troubleshooting, offering a comprehensive resource for researchers in peptide chemistry and drug development.
Introduction: The Rationale for Non-Canonical Amino Acids
Solid-phase peptide synthesis (SPPS) has become the cornerstone technique for the chemical synthesis of peptides, prized for its efficiency and amenability to automation. The foundational principles involve the stepwise addition of N-terminally protected amino acids to a peptide chain covalently anchored to an insoluble resin support. While the 20 proteinogenic amino acids offer a vast chemical space, the introduction of unnatural amino acids (UAAs) provides a powerful tool to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[2]
This compound is a β-homophenylalanine analogue. The additional methylene group in its backbone, compared to phenylalanine, has profound implications for the peptide's secondary structure, often promoting more stable helical or turn conformations.[1] This structural pre-organization can enhance binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[1] However, the increased steric bulk of such β-amino acids presents unique challenges to the standard SPPS workflow, necessitating optimized protocols for efficient incorporation.[3] This document outlines a robust methodology to address these challenges.
Core Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The most widely adopted strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, valued for its mild reaction conditions. The synthesis proceeds through a repeated cycle of two key steps: Nα-Fmoc group deprotection and coupling of the subsequent amino acid.[3][4]
-
Nα-Fmoc Deprotection: The temporary Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2][5]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and reacted with the newly liberated N-terminal amine, forming a new peptide bond.[6]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high fidelity of the final sequence.[7]
This iterative process is continued until the desired peptide sequence is assembled. The final step involves cleavage from the solid support and simultaneous removal of permanent side-chain protecting groups (e.g., tBu) using a strong acid cocktail.[8]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the manual synthesis for incorporating this compound. Note that the target amino acid already possesses a Boc protecting group on its side-chain amine, which is stable to the Fmoc-SPPS conditions and will be removed during the final cleavage step. The N-terminus for coupling must be unprotected. For this protocol, we assume the N-terminus is free and the carboxylic acid is available for activation.
Materials and Reagents
| Reagent/Material | Recommended Grade | Purpose |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide assembly.[5] |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for swelling, washing, and reactions.[5] |
| Dichloromethane (DCM) | Anhydrous | Solvent for washing and some reactions. |
| Piperidine | Reagent grade | Base for Fmoc-deprotection. |
| This compound | >98% purity | The unnatural amino acid to be incorporated. |
| Coupling Reagent (e.g., HATU, HBTU) | >98% purity | Activates the carboxylic acid for amide bond formation.[9] |
| Base (e.g., DIPEA, NMM) | Peptide synthesis grade | Activates the coupling reagent and neutralizes the reaction mixture.[9] |
| Acetic Anhydride & Pyridine | Reagent grade | Capping reagents (optional). |
| Trifluoroacetic Acid (TFA) | >99% purity | Strong acid for final cleavage.[8] |
| Scavengers (TIS, H₂O, EDT, etc.) | Reagent grade | Traps reactive cations during cleavage.[10] |
| Diethyl Ether or MTBE | Anhydrous, cold | To precipitate the cleaved peptide.[11] |
The SPPS Cycle for Incorporating the Unnatural Amino Acid
This protocol assumes a 0.1 mmol synthesis scale.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin (pre-loaded with the preceding amino acid sequence) in a suitable reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.[5]
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL) to remove all traces of piperidine.
Step 3: Coupling of this compound The steric hindrance of this β-amino acid necessitates a potent activation method. Using a stronger coupling reagent like HATU is recommended over HBTU or DIC for improved efficiency.[6][12]
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (N,N-Diisopropylethylamine) (6 equivalents, 0.6 mmol) to the activation mixture. Allow it to pre-activate for 1-2 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered residues, longer coupling times or double coupling may be necessary.[3]
-
Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
-
Double Coupling (if necessary): Drain the reaction mixture, wash with DMF (3x), and repeat Step 3.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all unreacted reagents.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the peptide's sequence, particularly the presence of sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[8] Scavengers are added to the TFA to quench reactive carbocations generated from the protecting groups, preventing side reactions.[10]
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Standard (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A common, low-odor cocktail suitable for peptides without highly sensitive residues. TIS scavenges trityl groups effectively.[11][13] |
| Robust (Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general-purpose, robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[14] |
| Simple | 95% TFA, 2.5% H₂O, 2.5% TIS | For simple peptides lacking any sensitive residues.[8] |
Cleavage Protocol:
-
Wash the final peptide-resin with DCM (3 x 5 mL) to remove residual DMF and dry it under a high vacuum for at least 1 hour.[11]
-
Prepare the chosen cleavage cocktail fresh. For a 0.1 mmol scale synthesis, prepare 2-3 mL.
-
Add the cleavage cocktail to the dried resin in a sealed vessel.[11]
-
Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a new centrifuge tube.[8]
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether or MTBE.[3]
-
Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.[11]
-
Centrifuge the mixture to pellet the crude peptide and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.[8]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analysis and Purification
The crude peptide product is a mixture containing the desired full-length peptide along with impurities such as truncated or deletion sequences.[15]
-
Analysis: The identity and purity of the crude peptide must be confirmed using analytical techniques. The primary methods are:
-
Purification: If the required purity is not met, the crude product must be purified, most commonly via preparative RP-HPLC or solid-phase extraction (SPE).[16][17]
Conclusion
The solid-phase synthesis of peptides containing sterically hindered, non-canonical amino acids like this compound is a highly achievable yet nuanced process. Success hinges on the rational selection of potent coupling reagents, vigilant monitoring of reaction completion, and the use of appropriate cleavage conditions tailored to the peptide's specific sequence.[2] By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to produce high-quality, modified peptides for advanced applications in chemical biology and drug discovery.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Unknown Author. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Unknown Author. (n.d.). Peptide Coupling Reagents: Selection and Use.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Unknown Author. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4').
- BenchChem. (n.d.). Application of Fmoc-β-Homophenylalanine (Fmoc-B-HoPhe-OH) in Drug Discovery and Development.
- BenchChem. (n.d.). Cleavage cocktails for peptides with acid-labile side chains.
- Unknown Author. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Reyes, O., et al. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. lcms.cz [lcms.cz]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TFA-Mediated Boc Deprotection of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amine Deprotection in Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1][2] Its popularity stems from its ability to robustly protect amine functionalities under a wide range of reaction conditions, yet it can be readily and cleanly removed under specific acidic conditions.[1][3] The selective cleavage of the Boc group is a pivotal step, enabling the sequential addition of building blocks in multi-step syntheses.
This guide provides a detailed examination of the trifluoroacetic acid (TFA)-mediated deprotection of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a key intermediate in the synthesis of various bioactive molecules. We will delve into the underlying reaction mechanism, provide a comprehensive, field-tested protocol, and discuss critical aspects of reaction monitoring, workup, and safety.
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc protecting group by trifluoroacetic acid is an acid-catalyzed elimination reaction. The process can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the carbamate for subsequent cleavage.[1][4]
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation. This results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation), a carbamic acid intermediate, and the release of the deprotected amine.[1][4]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][4] This is an irreversible step that drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated amine, being basic, is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][4]
The generation of the highly reactive tert-butyl cation is a crucial aspect of this reaction. This electrophilic species can potentially react with nucleophilic functional groups within the substrate, leading to unwanted side products.[5][6] In the case of this compound, the benzene ring of the benzyl group is a potential site for Friedel-Crafts alkylation by the tert-butyl cation, although this is generally less of a concern compared to more electron-rich aromatic systems like tryptophan or tyrosine.[5][7] To mitigate such side reactions, scavengers are often employed, particularly in peptide synthesis.[5][7]
Visualizing the Deprotection Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Peptide Chemistry Division
Introduction: Expanding the Peptidomimetic Toolkit with a Unique β-Amino Acid Scaffold
In the landscape of modern drug discovery, the limitations of natural peptide therapeutics—namely their susceptibility to proteolytic degradation and poor oral bioavailability—have catalyzed the exploration of peptidomimetics.[1] The incorporation of non-natural amino acids is a cornerstone of this endeavor, offering a powerful strategy to imbue peptides with enhanced stability, novel functionalities, and controlled conformational properties.[1][2]
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a Boc-protected β-amino acid analogue of phenylalanine, represents a compelling building block for the synthesis of advanced peptidomimetics. Its structure introduces both a benzyl side chain for potential hydrophobic or aromatic interactions and a β-amino acid backbone. This modification extends the peptide chain by a methylene unit, altering the spacing of side chains and inducing unique secondary structures, such as helices and turns, which can be pivotal for target binding and biological activity.[1] Furthermore, the inherent difference in the peptide backbone renders peptidomimetics containing such residues significantly more resistant to enzymatic cleavage.[1]
This technical guide provides a comprehensive framework for the effective incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and address the specific challenges associated with this class of sterically demanding building blocks.
I. Physicochemical Properties and Handling
This compound is a chiral compound that should be handled with standard laboratory precautions for fine chemicals.
| Property | Value | Source |
| IUPAC Name | This compound | ChemSrc[3] |
| CAS Number | 26250-90-8 | Smolecule[4] |
| Molecular Formula | C₁₅H₂₁NO₄ | ChemSrc[3] |
| Molecular Weight | 279.33 g/mol | ChemSrc[3] |
| Appearance | White to off-white solid | General Knowledge |
| Storage | Store at 2-8°C, desiccated | General Knowledge |
II. Strategic Considerations for Boc-SPPS Incorporation
The successful incorporation of this compound relies on the principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (often benzyl-based) for side-chain protection.[5] The Boc group is cleaved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, typically anhydrous hydrogen fluoride (HF).[6]
Key Challenges:
-
Steric Hindrance: As a β-amino acid with a bulky benzyl group, this residue presents significant steric hindrance at the coupling site. This can lead to slower reaction kinetics and incomplete coupling, necessitating the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies.[7][8]
-
Aggregation: Peptides containing hydrophobic residues like phenylalanine analogues can be prone to aggregation on the solid support, which can hinder reagent access and lead to failed sequences. The Boc-SPPS strategy can sometimes mitigate this, as the acidic deprotection step protonates the N-terminus, which may disrupt the intermolecular hydrogen bonding that drives aggregation.
III. Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for manual Boc-SPPS and can be adapted for automated synthesizers. The synthesis cycle is a repetitive process of deprotection, neutralization, and coupling.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the steps for adding this compound or any other Boc-amino acid to the growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).
A. Nα-Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-25 minutes at room temperature to ensure complete removal of the Boc group.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.[8]
B. Neutralization
-
Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (3x) to remove excess base. The resin now has a free N-terminal amine and is ready for coupling.
C. Coupling of this compound
Due to the anticipated steric hindrance, a potent coupling reagent is highly recommended over standard carbodiimides like DCC. Uronium/aminium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP are preferred.[8]
Recommended Method: HBTU/DIEA Activation
-
In a separate vessel, pre-activate the amino acid by dissolving this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal volume of N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete.
-
Troubleshooting: If coupling is incomplete, drain the solution and perform a "double coupling" by repeating steps 1-4 with a freshly prepared activated amino acid solution.[8]
-
Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DIC/HOBt | 2-4 hours | Cost-effective; soluble urea byproduct (with DIC). | May be inefficient for sterically hindered couplings. |
| HBTU/DIEA | 30-90 minutes | Fast, high efficiency, suitable for hindered amino acids. | Potential for guanidinylation side reactions if used in excess. |
| HATU/DIEA | 15-60 minutes | Very fast and highly efficient, even for difficult couplings. | Higher cost. |
| PyBOP/DIEA | 30-90 minutes | High efficiency; byproducts are less hazardous than original BOP.[2] | More expensive than carbodiimides. |
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive, toxic, and hazardous chemical. This procedure must be performed only by highly trained personnel using a specialized, HF-resistant apparatus (e.g., made of Teflon/Kel-F) within a certified chemical fume hood.[6]
A. Preparation for Cleavage
-
After the final coupling cycle, perform the Nα-Boc deprotection (Protocol 1A).
-
Thoroughly dry the final peptide-resin under high vacuum for several hours.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add a scavenger mixture to the vessel. The choice of scavengers is critical to prevent alkylation of sensitive residues by carbocations generated during deprotection. A common "low-high" HF procedure is often recommended to minimize side reactions. For a peptide containing the benzyl group from our target amino acid, scavengers are crucial. A standard mixture is p-cresol and p-thiocresol.
B. HF Reaction
-
Cool the reaction vessel in a dry ice/alcohol bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the bath to warm to 0°C and stir the slurry for 1-2 hours. The exact time may depend on other protecting groups present in the peptide.
-
After the reaction is complete, remove the HF by evaporation under a vacuum, keeping the trap cooled with liquid nitrogen.
C. Peptide Work-up
-
Once all HF is removed, wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
IV. Conclusion
This compound is a valuable reagent for introducing structural diversity and proteolytic resistance into synthetic peptides. While its incorporation presents challenges related to steric hindrance, these can be effectively overcome by selecting highly efficient coupling reagents, such as HATU or HBTU, and by carefully monitoring the reaction progress. The robust nature of Boc-SPPS, coupled with established protocols for handling difficult couplings and strong-acid cleavage, provides a reliable pathway for the synthesis of novel peptidomimetics containing this unique β-amino acid. The methodologies outlined in this guide offer a validated starting point for researchers to explore the potential of this and other structurally complex building blocks in the pursuit of next-generation peptide therapeutics.
References
-
Hart, M., & Powner, M. W. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Enzymology, 638, 145-161. [Link]
-
Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec Technical Library. [Link]
-
ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Notes. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Library. [Link]
-
Fields, C. G., & Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 18.1.1–18.1.74. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]
-
Toth, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31639-31646. [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 299. [Link]
-
Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. [Link]
-
Khan, I., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 4028. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
ChemSrc. (2020). (2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid. ChemSrc Product Page. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Technical Library. [Link]
-
Harpaz, B., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes & Protocols for the HPLC Purification of Peptides Containing (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of synthetic, non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced stability, conformational constraint, and biological activity. (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a key building block that introduces unique structural motifs. However, its constituent parts—a bulky benzyl group and an acid-labile tert-butoxycarbonyl (Boc) protecting group—introduce significant hydrophobicity and specific chemical sensitivities.[1][2] These characteristics present distinct challenges for purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a detailed framework for developing and executing robust RP-HPLC protocols for peptides containing this modified amino acid, addressing common issues such as poor solubility, peak broadening, and potential deprotection during purification.
Introduction: The Purification Challenge
Peptides synthesized with this compound are inherently hydrophobic. This hydrophobicity is conferred by both the aromatic benzyl side-chain and the bulky, non-polar Boc group.[2] During RP-HPLC, this can lead to several complications:
-
Strong Retention: The peptide may bind very strongly to the hydrophobic stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution. This can lead to poor separation from other hydrophobic impurities.[3][4]
-
Aggregation and Poor Solubility: Highly hydrophobic peptides often exhibit poor solubility in the aqueous mobile phases used at the start of an HPLC gradient, which can cause sample precipitation on the column, leading to low recovery and poor peak shape.[5][6]
-
Peak Broadening: Strong interactions with the column matrix or peptide aggregation can result in broad, tailing peaks, compromising resolution and purity of the collected fractions.[5]
-
Acid Sensitivity of the Boc Group: The Boc group is designed to be removed under acidic conditions. Trifluoroacetic acid (TFA), the most common ion-pairing agent and acidifier in peptide RP-HPLC, can cause premature, partial cleavage of the Boc group, especially with prolonged exposure.[5][7] This creates a new impurity that may be difficult to separate from the target peptide.
This document outlines a systematic approach to navigate these challenges, ensuring efficient and high-purity isolation of the target peptide.
Strategic Workflow for Purification
A successful purification strategy involves a logical progression from analytical method development to preparative scale-up, followed by proper handling of the purified product.
Caption: Purification workflow from crude product to final QC.
Detailed Experimental Protocols
Part A: Sample Preparation - Mitigating Solubility Issues
The primary goal of sample preparation is to ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent on-column precipitation.[5]
Protocol:
-
Initial Dissolution: Dissolve the crude peptide in the smallest possible volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its excellent solvating power for complex peptides. Acetonitrile (ACN) or isopropanol can be used as alternatives.
-
Dilution: Once fully dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B). The key is to dilute as much as possible without causing the peptide to precipitate.[6]
-
Expert Tip: Perform a small-scale solubility test first. Add the aqueous mobile phase dropwise to the organic stock solution. If the solution becomes cloudy, you have reached the solubility limit. Adjust the final injection concentration to stay below this limit.
-
-
Filtration: Centrifuge the final sample solution at high speed (>14,000 rpm) for 10 minutes to pellet any insoluble material. Carefully transfer the supernatant to a clean HPLC vial. Alternatively, filter through a 0.22 µm syringe filter compatible with the solvents used.
Part B: HPLC Method Development and Purification
The separation is based on the principle of reversed-phase chromatography, where peptides bind to a hydrophobic stationary phase and are eluted by an increasing gradient of an organic mobile phase.[8]
Recommended HPLC Parameters:
| Parameter | Analytical Scale | Preparative Scale | Rationale & Expert Insights |
| Column Chemistry | C18 or C8, 3-5 µm, 100-300 Å | C18 or C8, 5-10 µm, 100-300 Å | A C18 column is the standard choice for peptides due to its high hydrophobicity and resolving power.[4] For extremely hydrophobic peptides that may be irreversibly retained, a less retentive C8 column can provide better recovery and peak shape.[3][9] A wide pore size (≥300 Å) is recommended for larger peptides to ensure proper interaction with the stationary phase.[10] |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | ≥21.2 x 250 mm | Analytical columns are used for method development.[11] Preparative columns have a larger diameter to accommodate higher sample loads.[12] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water | Water is the weak solvent. TFA is a crucial additive that acts as an ion-pairing agent, masking residual silanol interactions on the column and sharpening peaks.[13][14] A concentration of 0.1% is standard, though higher concentrations (up to 0.25%) can sometimes improve resolution for complex mixtures.[15][16] |
| Mobile Phase B | 0.1% TFA in HPLC-grade ACN | 0.1% TFA in HPLC-grade ACN | Acetonitrile (ACN) is the strong organic solvent used for elution.[11] Its low viscosity and UV transparency make it ideal. |
| Flow Rate | ~1.0 mL/min | Scaled based on column diameter | The flow rate for the preparative column is scaled up from the analytical method to maintain the same linear velocity, ensuring a comparable separation. |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm | Peptide bonds absorb strongly around 214 nm, making it a universal wavelength for detection. 280 nm is used for peptides containing aromatic residues (Trp, Tyr). |
| Column Temperature | 30 - 40°C | 30 - 40°C | Running the separation at a slightly elevated temperature can improve peak shape and reduce aggregation of hydrophobic peptides. |
| Gradient | See Protocol Below | See Protocol Below | A shallow gradient is critical for resolving closely eluting impurities from the main product.[17] |
Step-by-Step Purification Protocol:
-
Analytical Scouting Run:
-
Equilibrate the analytical column with 95% A / 5% B.
-
Inject a small amount of the prepared crude sample.
-
Run a fast, broad linear gradient (e.g., 5% to 95% B over 20-30 minutes).[11]
-
Objective: Determine the approximate %B at which the target peptide elutes. This is crucial for designing an optimized gradient.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide.
-
Example: If the peptide eluted at 45% B in the scouting run, a good optimized gradient would be 35% to 55% B over 30-40 minutes. This slower increase in organic solvent concentration enhances the separation between the target peptide and closely related impurities.[17]
-
Verify the optimized gradient on the analytical column to confirm improved resolution.
-
-
Preparative Scale-Up:
-
Switch to the preparative column with the same stationary phase chemistry.
-
Equilibrate the column thoroughly with the starting mobile phase composition.
-
Calculate the new flow rate and adjust the gradient time to maintain the same linear velocity as the analytical run.
-
Inject the prepared crude peptide solution. It may be necessary to perform multiple injections if the total volume exceeds the loop size or the column's loading capacity.
-
Run the optimized preparative gradient.
-
-
Fraction Collection:
-
Collect fractions across the main peak, starting just before the peak rises and ending after it returns to baseline. Collecting smaller, discrete fractions across the peak allows for more precise pooling based on purity analysis.[11]
-
Part C: Post-Purification Processing
Prompt processing of collected fractions is vital to prevent degradation and ensure the stability of the final product.
Protocol:
-
Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method. It is also highly recommended to confirm the mass of the peptide in each fraction via Mass Spectrometry (MS) to ensure the correct product is being pooled.
-
Note on MS: TFA is an ion-suppressing agent and can reduce sensitivity in ESI-MS.[18] If MS sensitivity is low, a portion of the fraction can be dried down and reconstituted in a mobile phase containing 0.1% formic acid for analysis.
-
-
Pooling: Combine only the fractions that meet the required purity level (e.g., >95%).
-
Solvent Removal & Lyophilization:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious with the temperature to avoid potential Boc group cleavage by the concentrating TFA.[7] A bath temperature of <30°C is recommended.
-
Freeze the remaining aqueous solution containing the peptide and TFA salt.
-
Lyophilize (freeze-dry) the frozen sample until a dry, fluffy powder is obtained.[19][20] Lyophilization is a gentle drying method that removes water via sublimation, preserving the peptide's structure and ensuring long-term stability.[21][22][23]
-
-
Final Quality Control: Perform a final analytical HPLC and MS analysis on the lyophilized powder to confirm purity and identity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broad, Tailing) | Peptide aggregation; Secondary interactions with the column; Column overload. | Dissolve the sample in a stronger organic solvent (e.g., DMSO) before dilution.[5] Increase column temperature to 30-40°C.[5] Ensure 0.1% TFA is in all mobile phases.[13] Reduce the amount of sample injected. |
| Unexpected Peaks | Incomplete synthesis (deletion sequences); Racemization; Partial deprotection of the Boc group by TFA.[5] | Confirm peak identities with MS. If Boc deprotection is significant, minimize the time fractions spend in the acidic mobile phase by proceeding immediately to lyophilization.[5][11] Consider using a less acidic mobile phase modifier if compatible with the separation. |
| Low Recovery | Peptide precipitation on the column; Irreversible binding to the stationary phase. | Improve sample solubility by adjusting the injection solvent.[5] Switch to a less retentive column (e.g., C8 instead of C18).[3] After the run, wash the column with a very strong solvent (e.g., 100% isopropanol) to elute strongly bound material. |
| Baseline Drift | Mismatch in TFA concentration between mobile phases A and B; Contaminated solvents. | Prepare mobile phases from the same stock bottle of TFA and water/ACN.[16] Use fresh, HPLC-grade solvents. |
Conclusion
The successful purification of peptides containing the hydrophobic, acid-sensitive this compound moiety is readily achievable with a systematic and informed approach. By focusing on optimizing sample solubility, developing a shallow and focused elution gradient, and employing prompt post-purification handling, researchers can consistently obtain a high-purity product. The principles and protocols outlined in this guide provide a robust foundation for tackling the unique challenges presented by this and other modified hydrophobic peptides, ultimately accelerating research and drug development timelines.
References
- Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A.
- Accio. (2025). C8 vs C18 HPLC Column: Key Differences Explained. Accio Web.
- Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Hawach Scientific Co., Ltd.
- Reuter, T. (2023). Freeze-drying: producing stable peptides. Manufacturing Chemist.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate.
- ResearchGate. (2018). I need to extract peptides from ovarian tissue. Which is the most appropriate SPE cartridge to use: C8 or C18? ResearchGate.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. MilliporeSigma.
- Sigma-Aldrich. (2014). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. MilliporeSigma.
- Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Omizzur.
- Peptron, Inc. (n.d.). Understanding Lyophilisation: The Key to Peptide Preservation and Efficacy. Peptron.
- McPolin, O. (2013). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Mourne Training Services Blog.
- Quora. (2020). Why do we use C8 material for proteins and C18 for peptides in RP chromatography? Quora.
- UHPLC. (2024). C8 Column vs C18 Column You Must Know. YouTube.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. BenchChem.
- Creative Peptides. (n.d.). Peptide Drug Aseptic Filling and Freeze-drying Process Development. Creative Peptides.
- CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. CD Formulation.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-aminomethylphe(Boc). BenchChem.
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Cui, H., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification. Creative Peptides.
- Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage.
- Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc..
- Sigma-Aldrich. (n.d.). (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid. MilliporeSigma.
- Bhanu, P., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage.
- Smolecule. (n.d.). 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid. Smolecule.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- Gissendanner, S. J., et al. (2003). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters. Journal of Chromatography A.
- ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate.
- AAPPTec. (n.d.). Peptide Purification. AAPPTec.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- ResearchGate. (2025). What are the common challenges faced in peptide purification using chromatography? ResearchGate.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]
- 3. C8 vs C18 HPLC Column: Key Differences Explained [accio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. researchgate.net [researchgate.net]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. hawach.com [hawach.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 17. biotage.com [biotage.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. omizzur.com [omizzur.com]
- 20. Understanding Lyophilisation in Peptide Research | Preservation & Efficacy Guide [uk-peptides.com]
- 21. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 22. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Note: A Robust LC-MS/MS Workflow for the Characterization of Peptides Modified with (S)-3-(Boc-amino)-4-phenylbutyric Acid
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery, offering pathways to enhance stability, potency, and selectivity.[1] (S)-3-(Boc-amino)-4-phenylbutyric acid (Boc-APhB) is a protected β-amino acid derivative used in synthetic peptides to introduce unique structural constraints.[2][3] However, the structural characterization of these modified peptides presents unique analytical challenges. The labile nature of the tert-Butyloxycarbonyl (Boc) protecting group requires carefully optimized mass spectrometry (MS) conditions to achieve comprehensive sequence validation. This application note presents a detailed, field-proven protocol for the robust analysis of Boc-APhB-containing peptides using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We provide step-by-step methodologies for sample preparation, LC separation, and MS/MS analysis, with a focus on preserving the modification for accurate precursor mass determination while inducing characteristic fragmentation for sequence confirmation.
Introduction: The Analytical Challenge of Labile Modifications
Synthetic peptides are an expanding class of therapeutics, but their complexity demands thorough characterization of the active pharmaceutical ingredient (API) and any impurities from the manufacturing process.[4][5][6] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for this purpose.[5][6] The analysis of peptides incorporating ncAAs like Boc-APhB is complicated by the lability of the Boc protecting group, which can be prone to cleavage in the acidic mobile phases used for reversed-phase chromatography or within the MS ion source, even before fragmentation is intended.[7]
Confident identification requires a method that can:
-
Accurately measure the intact mass of the modified peptide.
-
Generate predictable and informative fragment ions to confirm the peptide sequence and pinpoint the location of the modification.
-
Differentiate the modified peptide from any related impurities, such as the deprotected analog.[8]
This guide provides a comprehensive workflow designed to meet these challenges, explaining the scientific rationale behind each step to ensure reproducible and trustworthy results.
Analyte Structure and Mass
(S)-3-(Boc-amino)-4-phenylbutyric acid is a phenylalanine derivative featuring a Boc-protected beta-amino group.
-
Chemical Formula: C₁₅H₂₁NO₄[9]
-
Monoisotopic Mass: 279.1471 Da[9]
-
Residue Mass (when incorporated into a peptide, with loss of H₂O): 261.1365 Da
The most critical feature for mass spectrometry is the Boc group (C₅H₈O₂), which readily undergoes a neutral loss of 100.0524 Da (as Boc) or 56.0626 Da (as isobutylene) upon collisional activation.[10][11][12] This predictable loss is a key diagnostic marker for identifying the modification.
Experimental Workflow and Protocols
A systematic workflow is essential for the successful analysis of modified peptides.[5][6] The process involves careful sample preparation, optimized chromatographic separation, and precise mass spectrometric analysis.
Materials and Reagents
-
Peptide Sample: Synthetic peptide containing Boc-APhB.
-
Solvents: LC-MS grade water, acetonitrile (ACN), and formic acid (FA).
-
Vials: Low-binding autosampler vials.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to ensure sample integrity and compatibility with the LC-MS system. Using formic acid instead of trifluoroacetic acid (TFA) is crucial, as TFA is a strong ion-pairing agent that can suppress MS signals and is also acidic enough to potentially cause premature cleavage of the Boc group.[7][8][13]
-
Stock Solution Preparation: Accurately weigh the peptide standard and dissolve it in a suitable solvent (e.g., 50:50 ACN/Water with 0.1% FA) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase condition (e.g., 95% Water / 5% ACN / 0.1% FA) to a final concentration of 1-10 µg/mL.
-
Transfer: Transfer the working solution to a low-binding autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Rationale: The goal of the LC method is to achieve good separation of the target peptide from any impurities. The MS method is designed to use "soft" in-source conditions to maximize the abundance of the intact, Boc-protected precursor ion in the MS1 scan. Subsequent data-dependent MS/MS uses higher-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation for sequencing.[14][15][16]
| Parameter | Setting | Rationale & Expert Insight |
| LC System | UPLC/HPLC System | Provides high-resolution separation needed for complex peptide mixtures.[5] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Standard for peptide separations, offering good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible modifier that provides protons for ionization without being overly harsh.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for eluting peptides from a C18 column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient | 5-45% B over 20 min (Adjust based on peptide) | A shallow gradient is often necessary to resolve closely eluting species. |
| Injection Vol. | 2-5 µL | Dependent on sample concentration and instrument sensitivity. |
| MS System | High-Resolution Mass Spectrometer (Q-TOF, Orbitrap) | Accurate mass measurement is critical for confirming elemental composition.[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for generating intact peptide ions.[17][18][19] |
| Capillary Voltage | 2.8 – 3.5 kV | Standard voltage range for stable spray generation. |
| In-Source CID | 0-10 eV (or equivalent low setting) | CRITICAL: Minimize in-source fragmentation to preserve the Boc group for MS1 detection.[7] |
| Scan Type | Full MS1 → Data-Dependent MS/MS | Survey scan to find precursors, followed by targeted fragmentation of the most intense ions. |
| MS1 Resolution | > 30,000 | Ensures high mass accuracy for precursor ion identification. |
| MS/MS Fragmentation | CID or HCD | CID is a widely used method for peptide fragmentation, producing b- and y-type ions.[15][20] |
| Collision Energy | Stepped or ramped (e.g., 20-40 eV) | Ramping collision energy ensures a wide range of fragments are generated for comprehensive sequencing. |
Data Analysis and Expected Results
MS1 Spectrum: Identifying the Precursor
The primary goal of the MS1 scan is to identify the protonated molecular ion ([M+nH]ⁿ⁺) of the intact peptide. Due to the peptide's basic residues (e.g., Lys, Arg, His, N-terminus), multiple charge states are expected.[18][19] High-resolution mass spectrometry allows for the confident determination of the monoisotopic mass and charge state.
MS/MS Spectrum: Confirming the Sequence
The MS/MS spectrum provides the structural proof. For a peptide containing Boc-APhB, the fragmentation pattern will be characterized by:
-
Backbone Fragments (b- and y-ions): Cleavage along the peptide backbone provides the amino acid sequence.[15]
-
Diagnostic Neutral Loss: A prominent neutral loss of 100.05 Da (from the Boc group) from the precursor ion and/or fragment ions is the key signature of the modification.[11]
-
Immonium Ions: Low-mass ions corresponding to individual amino acid residues can further support sequence assignments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Precursor Ion in MS1, High Abundance of Deprotected Peptide | 1. In-source fragmentation is too high. 2. Mobile phase is too acidic (unlikely with FA, but possible). 3. Sample degraded during storage/preparation. | 1. Reduce in-source collision energy/cone voltage to the lowest possible setting.[7] 2. Confirm mobile phase is 0.1% FA. 3. Prepare fresh sample and analyze immediately. |
| Poor Peak Shape or Low Intensity | 1. Peptide is adsorbing to vials or LC system. 2. Poor solubility in the mobile phase. 3. Ion suppression. | 1. Use low-binding vials and consider system passivation. 2. Adjust the percentage of organic solvent in the sample diluent. 3. Dilute the sample; check for co-eluting contaminants. |
| Incomplete Sequence Coverage in MS/MS | 1. Suboptimal collision energy. 2. Precursor ion intensity is too low for good fragmentation. | 1. Optimize collision energy; use a stepped or ramped collision energy setting. 2. Increase sample concentration or injection volume. Ensure MS1 signal is strong. |
| Ambiguous Modification Site | The modification is on a residue that does not produce clear fragment ions around it. | Use alternative fragmentation techniques if available (e.g., ETD), which can preserve labile modifications and provide complementary c- and z-type ions.[15] |
Conclusion
This application note provides a robust and reliable workflow for the characterization of peptides modified with (S)-3-(Boc-amino)-4-phenylbutyric acid. By carefully controlling the in-source conditions of the mass spectrometer, the labile Boc group can be preserved for accurate precursor mass determination. Subsequent MS/MS analysis with optimized collision energy yields rich fragmentation data, including a diagnostic neutral loss of the Boc group, allowing for unambiguous confirmation of the peptide sequence and the modification site. This methodology serves as a foundational guide for researchers in drug development and proteomics, enabling confident structural elucidation of complex synthetic peptides.
References
-
Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]
-
Zhang, Z. (2011). Prediction of collision-induced-dissociation spectra of peptides with post-translational or process-induced modifications. Analytical Chemistry, 83(22), 8642-51. Retrieved from [Link]
-
Suckau, D., Resemann, A., Schuerenberg, M., Hufnagel, P., Franzen, J., & Holle, A. (2003). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 75(1), 1-13. Retrieved from [Link]
-
Chen, G., & Wen, D. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 204, 114254. Retrieved from [Link]
-
Chen, G., & Wen, D. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Ramesh, M., Srinivas, R., Sharma, G. V. M., & Subhash, V. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1158-68. Retrieved from [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]
-
Rinner, O., et al. (2004). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Top-down proteomics. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved from [Link]
-
Tuinman, A. A., & Pettit, G. R. (1990). Analysis of the amino acid sequence of peptides by mass spectrometry An ion notation proposal. International Journal of Peptide and Protein Research, 36(4), 331-334. Retrieved from [Link]
-
Gessulat, S., et al. (2019). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Journal of Proteome Research. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. Retrieved from [Link]
-
University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Analytical Chemistry. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. Retrieved from [Link]
-
ACS Publications. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Retrieved from [Link]
-
NIH. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Retrieved from [Link]
Sources
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. agilent.com [agilent.com]
- 14. Prediction of collision-induced-dissociation spectra of peptides with post-translational or process-induced modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. – Rappsilber Laboratory [rappsilberlab.org]
Application Notes and Protocols for the Incorporation of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid into Bioactive Peptides
Introduction: Expanding the Peptidic Toolbox with α-Substituted β-Amino Acids
The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1][2] Among these, β-amino acids have garnered significant attention for their ability to induce unique secondary structures and provide resistance to enzymatic degradation.[3] This guide focuses on the incorporation of a specific α-substituted β-amino acid, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS).
The unique structure of this compound, featuring a benzyl group at the α-carbon, presents both opportunities and challenges in peptide synthesis. The benzyl moiety can introduce beneficial steric constraints, influencing peptide conformation and potentially enhancing binding interactions with biological targets.[4] However, this substitution also introduces significant steric hindrance at the reaction center, necessitating optimized coupling protocols to ensure efficient peptide bond formation.[5]
These application notes provide a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful incorporation of this sterically demanding building block. We will delve into the rationale behind the selection of coupling reagents, reaction conditions, and deprotection strategies, providing researchers with the necessary tools to confidently utilize this compound in the synthesis of novel bioactive peptides.
Core Principles and Strategic Considerations
The successful incorporation of this compound via SPPS hinges on overcoming the steric challenge posed by the α-benzyl group. This requires a departure from standard coupling conditions used for proteinogenic α-amino acids.
The Challenge of Steric Hindrance
The bulky benzyl group adjacent to the carboxylic acid functionality significantly slows down the kinetics of the coupling reaction. Standard coupling reagents may prove inefficient, leading to incomplete acylation of the resin-bound amine and resulting in deletion sequences in the final peptide product.
Choosing the Right Coupling Reagent
To overcome this steric barrier, the use of highly reactive coupling reagents is paramount. Aminium/uronium salt-based reagents are particularly well-suited for this task.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for coupling sterically hindered amino acids.[5][6] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the intermediates formed by other common coupling reagents like HBTU.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be used, but may require longer reaction times or double coupling to achieve comparable efficiency to HATU for highly hindered residues.[7][8]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) is a more traditional and cost-effective option, but is generally less effective for sterically demanding couplings and may lead to lower yields.[9][10]
Optimizing Reaction Conditions
Beyond the choice of coupling reagent, several other parameters must be optimized:
-
Extended Coupling Times: Due to the slower reaction kinetics, coupling times should be extended significantly compared to standard SPPS protocols. Monitoring the reaction progress using a qualitative test like the Kaiser test is crucial to determine the necessary reaction time.[7]
-
Double Coupling: In cases of particularly difficult couplings, a second addition of the activated amino acid and coupling reagent may be necessary to drive the reaction to completion.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS and is suitable for the incorporation of this amino acid.[9]
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality.[11]
-
Deprotection: The Boc group is efficiently removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][12] Standard deprotection times are generally sufficient.
-
Neutralization: Following deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step.[11]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy on a Merrifield resin.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide synthesis grade | Solid support |
| This compound | High purity | Unnatural amino acid |
| Other Boc-protected amino acids | Peptide synthesis grade | Peptide building blocks |
| Dichloromethane (DCM) | Peptide synthesis grade | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent for swelling and coupling |
| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization and activation |
| HATU | Peptide synthesis grade | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Coupling additive (optional with HATU) |
| Piperidine | Reagent grade | For qualitative tests (optional) |
| Ninhydrin | Reagent grade | For Kaiser test |
Protocol 1: Loading of the First Amino Acid (if applicable)
This protocol is for loading the first amino acid onto the Merrifield resin. If a pre-loaded resin is used, proceed to Protocol 2.
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-L-Alanine) in a minimal amount of DMF.
-
Add 1 equivalent of dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Protocol 2: Standard Boc-SPPS Cycle for Proteinogenic Amino Acids
This protocol outlines a single coupling cycle for standard α-amino acids.
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
N-α-Boc Deprotection:
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.
-
Drain the neutralization solution and wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (HBTU/HOBt Method):
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF and DCM.
-
Protocol 3: Incorporation of this compound
This protocol details the optimized conditions for coupling the sterically hindered α-benzyl-β-amino acid.
-
Deprotection and Neutralization: Perform steps 1-3 from Protocol 2 to deprotect the N-terminal Boc group and neutralize the resin.
-
Activation and Coupling of the Hindered Amino Acid:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature. The extended reaction time is crucial for achieving high coupling efficiency.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test after 4 hours. If the test is positive (blue beads), continue the reaction and re-test every 2-4 hours.
-
If the Kaiser test remains positive after 12 hours, consider a double coupling. Drain the reaction solution, wash the resin with DMF, and repeat step 2.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
Protocol 4: Final Cleavage and Deprotection
Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Drying: Dry the final peptide-resin under vacuum for several hours.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Precipitate the crude peptide from the extraction solvent by adding cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
-
Visualization of Workflows
General SPPS Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: Synthesis of Peptide Amides Using (S)-3-(Boc-amino)-4-phenylbutyric Acid
Authored by a Senior Application Scientist
Introduction: The Significance of Peptide Amides and the Strategic Role of (S)-3-(Boc-amino)-4-phenylbutyric Acid
Peptide amides are a critical class of bioactive molecules in drug discovery and development. Their C-terminal amide modification confers enhanced stability against enzymatic degradation by carboxypeptidases and can significantly influence their conformational properties and receptor binding affinity. (S)-3-(Boc-amino)-4-phenylbutyric acid, a derivative of phenylalanine, serves as a valuable building block in the synthesis of these modified peptides.[1][2] Its unique structure, featuring a Boc-protected amine and a phenyl group on the side chain, allows for its incorporation into peptide sequences to modulate their pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptide amides incorporating this specific amino acid derivative, focusing on the underlying chemical principles, detailed experimental protocols, and proven insights for successful execution.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under various coupling conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] This differential lability is fundamental to the stepwise assembly of amino acids into a defined peptide sequence.[3] The phenyl group in (S)-3-(Boc-amino)-4-phenylbutyric acid can introduce beneficial properties such as increased lipophilicity, which may enhance membrane permeability and bioavailability of the final peptide amide.[4][5]
Core Principles of Peptide Amide Synthesis
The synthesis of peptide amides, particularly through solid-phase peptide synthesis (SPPS), involves a cyclical process of deprotection, coupling, and washing steps.[6] The choice of resin is paramount for obtaining a C-terminal amide. Resins such as Rink Amide are commonly employed for this purpose, as they are designed to release the synthesized peptide as an amide upon cleavage with a strong acid like TFA.[7][8]
The formation of the peptide bond, an amide linkage, is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[9][10] This is achieved using coupling reagents, which convert the carboxylate into a more reactive species, facilitating nucleophilic attack by the free amine of the resin-bound peptide chain.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide amide incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid.
Caption: General workflow for solid-phase peptide amide synthesis.
Detailed Protocols
PART 1: Resin Preparation and First Amino Acid Coupling
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g substitution)[7]
-
N,N-Dimethylformamide (DMF)
-
(S)-3-(Boc-amino)-4-phenylbutyric acid
-
Coupling Reagent (e.g., HATU, HBTU)[11]
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel and add DMF to swell the resin for at least 30 minutes.[8]
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected Rink Amide resin, drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Activation: In a separate vial, dissolve (S)-3-(Boc-amino)-4-phenylbutyric acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
PART 2: Peptide Chain Elongation
This section details the cyclical steps for adding subsequent amino acids to the growing peptide chain.
Materials:
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent (e.g., HATU, HBTU)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Boc Deprotection: To the resin-bound peptide, add a solution of 50% TFA in DCM and agitate for 30 minutes at room temperature.[3][12]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 times) to remove excess acid.
-
Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[3]
-
Washing: Wash the resin with DCM (3 times) to remove excess DIEA.
-
Coupling of Next Amino Acid: Activate the next Boc-protected amino acid as described in PART 1, Step 3, and couple it to the resin as in PART 1, Step 4.
-
Washing: Wash the resin as described in PART 1, Step 5.
-
Repeat: Repeat steps 1-6 for each subsequent amino acid in the desired peptide sequence.
PART 3: Cleavage from Resin and Purification
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
Protocol:
-
Final Deprotection: Perform a final Boc deprotection as described in PART 2, Step 1.
-
Resin Washing and Drying: Wash the resin thoroughly with DCM and methanol, then dry the resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Add this cocktail to the dried resin and agitate at room temperature for 2-4 hours. The scavengers are crucial to prevent side reactions with reactive species generated during cleavage.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide amide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts. Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.[14]
-
Lyophilization: Pool the fractions containing the pure peptide amide, as determined by analytical HPLC and mass spectrometry, and lyophilize to obtain a white, fluffy powder.[14]
Causality Behind Experimental Choices
| Experimental Step | Choice | Rationale | References |
| Protection Strategy | Boc for N-terminus | The Boc group is stable to the basic conditions used for Fmoc removal (if applicable in a mixed strategy) and the neutral conditions of coupling. It is selectively removed with moderate acid (TFA), allowing for stepwise elongation. | [3][6][] |
| Solid Support | Rink Amide Resin | This resin is designed with a linker that is cleaved under strong acidic conditions to yield a C-terminal amide, which is the desired modification for the target peptide. | [7][16] |
| Coupling Reagent | HATU/HBTU | These are highly efficient coupling reagents that promote rapid amide bond formation and minimize racemization, especially for sterically hindered amino acids. They are aminium/uronium salt-based activators. | [11][17][18] |
| Base in Coupling | DIEA | A non-nucleophilic hindered base used to neutralize the protonated amine and activate the coupling reagent without causing significant side reactions. | [6][18] |
| Cleavage Cocktail | TFA with Scavengers (TIS, Water) | TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers like TIS and water are essential to "trap" reactive carbocations generated during cleavage, preventing unwanted modification of sensitive amino acid residues like tryptophan and methionine. | [3][19] |
| Purification Method | RP-HPLC | This is the standard and most powerful method for peptide purification. It separates the target peptide from impurities based on hydrophobicity, yielding a highly pure final product. | [13][14][20][21] |
Reaction Mechanism: Peptide Bond Formation with HATU
The following diagram illustrates the mechanism of carboxylic acid activation by HATU and subsequent peptide bond formation.
Caption: Mechanism of HATU-mediated peptide coupling.
Conclusion
The synthesis of peptide amides incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid is a well-established process that leverages the principles of solid-phase peptide synthesis. By carefully selecting the appropriate resin, coupling reagents, and cleavage conditions, researchers can efficiently produce these valuable molecules for a wide range of applications in drug discovery and chemical biology. The protocols and rationales provided in this guide offer a solid foundation for the successful synthesis and purification of these target compounds.
References
- Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
PubMed. (2000). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Indian Academy of Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. [Link]
- International Journal of Peptide and Protein Research. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
-
PubMed. (2005). Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Monash University. (2000). Solid phase synthesis of C-terminal peptide amides: Development of a new aminoethyl-polystyrene linker on the Multipin(TM) solid support. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
ACS Publications. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Peptide Synthesis: Leveraging Protected Amino Acids. [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
PMC - NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
-
The Nest Group. (2009). Peptide Purification Overview. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals. [Link]
- PubMed Central. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara.
-
Frontiers. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. file.globalso.com [file.globalso.com]
- 12. chempep.com [chempep.com]
- 13. polypeptide.com [polypeptide.com]
- 14. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One moment, please... [nestgrp.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a sterically hindered amino acid derivative. Here, we delve into the root causes of incomplete coupling and provide field-proven troubleshooting strategies to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to incomplete coupling?
A1: The primary reason is steric hindrance. The bulky benzyl group at the α-carbon and the large tert-butoxycarbonyl (Boc) protecting group on the amine create a sterically congested environment around the carboxylic acid.[1][2] This bulkiness impedes the approach of the incoming amine nucleophile and can slow down the formation of the activated ester intermediate, leading to lower coupling efficiency compared to less hindered amino acids.[1][2]
Q2: What are the immediate signs of an incomplete coupling reaction?
A2: The most common indicator during solid-phase peptide synthesis (SPPS) is a positive colorimetric test, such as the Kaiser test (for primary amines) or the chloranil test, after the coupling step.[3][4][5] These tests detect the presence of unreacted free amino groups on the resin-bound peptide.[3][4][5] In solution-phase synthesis, monitoring by High-Performance Liquid Chromatography (HPLC) will show the persistence of the starting amine component and the formation of the desired product at a slower rate than expected.[6]
Q3: Can I just extend the reaction time to solve the problem?
A3: While extending the reaction time can sometimes improve yields for sluggish reactions, it is not a universally effective solution and can sometimes be detrimental.[7] Prolonged reaction times, especially at elevated temperatures, can increase the risk of side reactions, including racemization of the amino acid.[7] It is often more effective to optimize the coupling reagents and conditions.
Q4: Are there specific coupling reagents that are better suited for this type of amino acid?
A4: Yes, for sterically hindered amino acids, more powerful coupling reagents are recommended.[7][8] Onium-salt-based reagents like HATU, HBTU, HCTU, and COMU are generally more effective than standard carbodiimides like DCC or DIC.[7][8][9][10] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[9]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Incomplete Coupling
Before implementing a solution, it's crucial to identify the specific cause of the incomplete reaction. The following workflow will guide you through a systematic diagnosis.
Caption: Diagnostic workflow for incomplete coupling.
-
Verify Reagent Integrity and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU) have not degraded. Onium salt solutions in DMF have limited stability and should be freshly prepared.[9]
-
Amino Acid: Confirm the purity of your this compound.
-
Stoichiometry: For sterically hindered residues, using an excess of the amino acid (2-4 equivalents) and coupling reagent is often necessary.[7]
-
-
Confirm Complete N-terminus Deprotection:
-
Assess for Peptide Aggregation:
-
As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible. This is a sequence-dependent issue. If you suspect aggregation, consider changing the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or adding structure-disrupting elements.[7]
-
Guide 2: Strategic Selection of Coupling Reagents and Additives
The choice of coupling reagent is paramount when dealing with sterically demanding amino acids. The activation of the carboxylic acid is the first critical step in amide bond formation.[10]
Caption: Activation and coupling mechanism.
| Coupling Reagent | Class | Additive Formed (in situ) | Reactivity | Key Advantages |
| DCC / DIC | Carbodiimide | - | Standard | Inexpensive, but prone to N-acylurea side reaction and racemization.[10][11][12] |
| HBTU / TBTU | Aminium/Uronium | HOBt | High | Good for standard couplings, but less effective for severe steric hindrance.[9][10] |
| HATU / HCTU | Aminium/Uronium | HOAt / 6-Cl-HOBt | Very High | HOAt-based esters are more reactive than HOBt esters, excellent for hindered couplings.[9][10] |
| COMU / PyOxim | Aminium/Uronium | OxymaPure | Very High | Safer alternative to HOBt/HOAt-based reagents; high solubility and efficiency.[9][10] |
| PyBOP | Phosphonium | HOBt | High | Less prone to racemization than some aminium salts; good for solution-phase.[10] |
Recommendation: For this compound, HATU or COMU are highly recommended.[7][9][10] Their ability to form highly reactive activated esters can significantly improve coupling yields. The use of a base such as N,N-diisopropylethylamine (DIPEA) is required with these reagents.[10] In cases where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or collidine may be considered.[7][10]
Guide 3: Optimizing Reaction Conditions
Fine-tuning the reaction environment can overcome kinetic barriers associated with steric hindrance.
-
Solvent Choice: While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, N-methyl-2-pyrrolidone (NMP) is often superior for difficult couplings due to its higher polarity and ability to disrupt peptide aggregation.[7]
-
Temperature: Microwave-assisted peptide synthesis can be highly effective.[7] The application of controlled heat can overcome the activation energy barrier for the coupling reaction.[7] However, this must be carefully optimized to avoid side reactions.
-
Double Coupling: If a single coupling attempt is incomplete (as indicated by a positive Kaiser test), a second coupling is a standard procedure.[7] Simply repeat the coupling step with fresh amino acid and reagents before proceeding to the deprotection of the next residue.
-
Capping: If a double coupling fails, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences.[6] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[4]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin (e.g., Rink Amide).
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Post-Coupling:
-
If Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Wash the resin with DMF to remove excess reagents.
-
If Kaiser test is positive (beads are blue): The coupling is incomplete. Drain the reaction vessel and repeat steps 3-6 (double coupling). If the test remains positive, proceed to the capping protocol.
-
Protocol 2: Monitoring Reaction Progress by HPLC (Solution-Phase)
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture. Quench the reaction immediately by diluting the aliquot in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]
-
Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 20-30 minutes to scout for all components. Optimize with a shallower gradient for better resolution.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 214-220 nm.[6]
-
-
Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the desired peptide product over time.
References
-
Mechanisms for the activation of carboxylic acid in amide bond formation. - ResearchGate. Available at: [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
Peptide Coupling Reagents: Selection and Use. Available at: [Link]
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. - SciSpace. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids - PubMed. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Available at: [Link]
-
Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR - ACS Publications. Available at: [Link]
-
SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Available at: [Link]
-
Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc Deprotection Time for (S)-3-(Boc-amino)-4-phenylbutyric acid
Welcome to the technical support center for the optimization of Boc deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure efficient and successful deprotection reactions.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Incomplete Deprotection
Symptom: Significant amount of starting material, (S)-3-(Boc-amino)-4-phenylbutyric acid, remains after the reaction, as observed by TLC, LC-MS, or ¹H NMR analysis.
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Steps & Scientific Rationale:
-
Verify Acid Concentration and Quality: The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration. A slight decrease in acid strength can significantly slow the reaction.
-
Action: Use fresh, high-purity trifluoroacetic acid (TFA). TFA is hygroscopic, and water contamination can reduce its effective acidity. Ensure the concentration of TFA in the reaction solvent (commonly dichloromethane, DCM) is appropriate, typically ranging from 20-50% (v/v).
-
Causality: The deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen by the acid. Insufficient acid concentration leads to a lower rate of this initial protonation step, thereby slowing down the entire deprotection process.
-
-
Extend Reaction Time: Many standard protocols suggest reaction times of 30 minutes to 2 hours. However, sterically hindered substrates may require longer times.
-
Action: Extend the reaction time, monitoring every 30-60 minutes by TLC or LC-MS to track the disappearance of the starting material.
-
Causality: Chemical reactions require a certain amount of time to reach completion. If the reaction rate is slow due to factors like steric hindrance, simply allowing more time can lead to a higher conversion.
-
-
Increase Reaction Temperature: While most Boc deprotections are performed at room temperature, a modest increase in temperature can enhance the reaction rate.
-
Action: Gently warm the reaction mixture to 30-40°C.
-
Causality: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus accelerating the reaction rate. However, be aware that higher temperatures can also increase the rate of side reactions.
-
-
Consider a Stronger Acid System: If the above steps fail, a more potent acidic medium may be necessary.
-
Action: Switch from TFA in DCM to a 4M solution of HCl in 1,4-dioxane.
-
Causality: HCl in dioxane is a stronger acidic system than TFA in DCM and can be more effective for deprotecting sterically hindered or less reactive Boc-protected amines.
-
Issue 2: Formation of Side Products
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS, potentially with a mass corresponding to the addition of a tert-butyl group (+56 Da).
Workflow for Mitigating Side Product Formation:
Caption: Workflow for minimizing side product formation.
Detailed Steps & Scientific Rationale:
-
Incorporate Scavengers: The primary cause of side reactions is the reactive tert-butyl cation generated during the cleavage of the Boc group. This electrophile can alkylate nucleophilic sites on the molecule.
-
Action: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole. A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Causality: Scavengers are nucleophiles that are more reactive or present in a much higher concentration than any nucleophilic sites on the substrate. They intercept the tert-butyl cation before it can react with the desired product.
-
-
Optimize Temperature: Lowering the reaction temperature can decrease the rate of side reactions more than the rate of the desired deprotection.
-
Action: Perform the reaction at 0°C.
-
Causality: Side reactions often have a higher activation energy than the primary reaction. By lowering the temperature, you disproportionately reduce the rate of these undesired pathways.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection with TFA?
A1: The Boc deprotection with trifluoroacetic acid (TFA) is an acid-catalyzed process.
-
The carbonyl oxygen of the tert-butyl carbamate is protonated by TFA.
-
This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and spontaneously decarboxylates to give the free amine and carbon dioxide gas.
-
The newly formed amine is then protonated by the excess TFA in the reaction mixture to yield the amine as its TFA salt.
Technical Support Center: (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid?
This compound, also known as Boc-L-β-Homophenylalanine, is an N-terminally protected unnatural β-amino acid. Its structure is similar to phenylalanine but with an additional methylene group in the backbone. This modification introduces a greater degree of flexibility and conformational constraint into peptides, which can enhance their biological activity and metabolic stability.
Q2: What are the primary challenges when using this amino acid derivative in Boc-SPPS?
The main challenges arise from the unique structural features of this β-amino acid. These include:
-
Steric Hindrance: The bulky benzyl side group, combined with the β-substituted backbone, can impede coupling reactions, leading to incomplete acylation and deletion sequences.[1][2]
-
Intramolecular Cyclization: The β-amino group can facilitate an intramolecular cyclization to form a stable six-membered ring lactam, a common side reaction for β-amino acids, leading to chain termination.
-
Aggregation: As with other hydrophobic amino acids, sequences containing β-homophenylalanine can be prone to aggregation on the solid support, hindering reagent access.[3][4]
Q3: How can I detect the common side products in my crude peptide?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting and quantifying side reactions.[5]
-
RP-HPLC: A reversed-phase HPLC analysis of the crude peptide will show distinct peaks for the desired peptide, truncated sequences (from incomplete coupling), and potential side products like the lactam-terminated sequence.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is invaluable for identifying the mass of impurities.[6][7] A mass difference corresponding to the loss of the subsequent amino acid would indicate a terminated sequence, and a specific mass can confirm the presence of the lactam.
Troubleshooting Guide: Common Side Reactions and Solutions
This section details the most common side reactions observed when using this compound and provides step-by-step protocols to mitigate them.
Issue 1: Incomplete Coupling and Truncated Sequences
Low coupling efficiency is a primary concern due to the steric bulk of Boc-L-β-Homophenylalanine.[2] This results in the formation of deletion sequences, where the intended amino acid is missing from the final peptide.
Root Cause Analysis:
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the N-terminal amine from reacting.[3][4]
-
Inadequate Reaction Time: The coupling reaction may require more time to reach completion compared to less hindered amino acids.
Troubleshooting Protocol:
-
Optimize Coupling Reagents:
-
Switch to more potent coupling reagents known to be effective for hindered amino acids. Urionium/aminium salts like HATU , HBTU , and COMU are generally more effective than carbodiimides (e.g., DCC, DIC).[1][8] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1][8]
-
The use of additives like HOBt or Oxyma Pure is highly recommended to suppress racemization and improve coupling efficiency.[9]
-
-
Implement Double Coupling:
-
Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid. This is a prudent strategy to ensure the highest possible yield.[1]
-
-
Extend Reaction Time and Increase Temperature:
-
Disrupt Peptide Aggregation:
Workflow for Overcoming Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Chain Termination via Lactam Formation
A significant side reaction specific to β-amino acids is the intramolecular cyclization to form a stable lactam, which terminates the peptide chain.
Proposed Mechanism:
During the activation of the carboxylic acid of the incoming Boc-L-β-Homophenylalanine, the deprotected N-terminal amine of the growing peptide chain can act as a nucleophile. Instead of attacking the activated carboxyl group of the next amino acid in the sequence, it can attack the activated carboxyl of the β-homophenylalanine itself, leading to the formation of a six-membered ring lactam and termination of the peptide chain.
Troubleshooting Protocol:
-
Optimize the Coupling Protocol:
-
Pre-activation: Pre-activate the Boc-L-β-Homophenylalanine with the coupling reagent for a short period (1-2 minutes) before adding it to the resin. This ensures that the activated species is readily available for coupling with the resin-bound amine, minimizing the time for intramolecular cyclization.
-
In-situ Neutralization: Employ an in-situ neutralization protocol where the neutralization of the TFA salt of the N-terminal amine and the coupling reaction occur simultaneously. This can be achieved using reagents like HBTU or HATU in the presence of a non-nucleophilic base like DIPEA.[9][12] This method ensures that the free amine is immediately available to react with the activated amino acid, reducing the window for side reactions.
-
-
Choice of Coupling Reagents:
-
Utilize coupling reagents that promote rapid amide bond formation, such as HATU or COMU, to favor the intermolecular coupling over the intramolecular cyclization.[8]
-
-
Lowering Reaction Temperature:
-
While higher temperatures can overcome steric hindrance, they can also accelerate side reactions. If lactam formation is significant, try performing the coupling at a lower temperature (e.g., room temperature or 0°C) for a longer duration.
-
Reaction Scheme: Lactam Formation
Caption: Competing reactions during coupling of Boc-L-β-Homophenylalanine.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Peptide Yield & Truncated Sequences | Steric Hindrance | Use HATU/HBTU, Double Couple, Increase Time/Temp | Increased coupling efficiency, >95% purity |
| Aggregation | Switch to NMP, Add LiCl | Improved reagent accessibility, higher yield | |
| Chain Termination | Intramolecular Cyclization | Pre-activation, In-situ Neutralization | Minimized lactam formation, improved yield of full-length peptide |
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Journal of Pharmaceutical and Biomedical Analysis, 156, 291-298.
-
Gyros Protein Technologies. (2020, May 26). SPPS Tips: Strategies for Minimizing Side-Reactions [Webinar]. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343.
- Wu, B., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Applied Microbiology and Biotechnology, 105(21-22), 8285-8297.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 173.
- Bacsa, B., et al. (2010). Microwave-assisted solid phase synthesis of Aβ1-42 peptide. Journal of Peptide Science, 16(8), 438-442.
- Prasad, K. V. S. R. G., Bharathi, K., & Haseena Banu, B. (2011). Applications of Peptide Coupling Reagents–An Update. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-116.
- Coin, I., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2365-2376.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Navigating Peptide Aggregation with (S)-3-(Boc-amino)-4-phenylbutyric Acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid into their peptide synthesis workflows. This guide provides in-depth troubleshooting advice and preventative strategies to manage the unique challenges, particularly aggregation, posed by this sterically hindered and hydrophobic β-amino acid analogue.
Understanding the Challenge: Why Does This Building Block Promote Aggregation?
(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable building block for creating peptide mimetics with altered conformational properties and enhanced proteolytic stability. However, its structure presents a dual challenge for solid-phase peptide synthesis (SPPS).
-
Hydrophobicity : The prominent phenyl side chain significantly increases the hydrophobicity of the growing peptide. Stretches of hydrophobic residues are a primary driver of on-resin aggregation, as peptide chains preferentially interact with each other rather than the synthesis solvent, leading to the formation of insoluble secondary structures like β-sheets.[1][2]
-
Steric Hindrance & Altered Backbone : As a β-amino acid, it introduces an extra methylene group into the peptide backbone, altering the natural peptide bond geometry.[3] This, combined with the bulky Boc protecting group, can create steric hindrance, slowing down coupling reactions.[4] Inefficient or slow coupling provides a larger window of opportunity for intermolecular chain association to occur.[3]
The combination of these factors makes peptides containing this residue particularly susceptible to "difficult sequence" problems, including poor resin swelling, incomplete reactions, and low yields of the target peptide.[2]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing direct solutions and explaining the underlying scientific rationale.
Q1: My resin beads are clumping together and not swelling properly after incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid. What's happening and what should I do?
A: This is a classic sign of on-resin aggregation.[3] The peptide chains are collapsing onto themselves, preventing proper solvation of both the resin and the reactive N-terminus.
-
Immediate Action (Rescue Protocol):
-
Solvent Disruption: Wash the resin extensively. Try switching from the standard N,N-Dimethylformamide (DMF) to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or a solvent mixture containing Dimethyl sulfoxide (DMSO).[2] A "magic mixture" of Dichloromethane (DCM), DMF, and NMP (1:1:1) can also be effective.[5]
-
Chaotropic Salt Wash: Before the next coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF). These salts disrupt the hydrogen bonds that hold the aggregates together. Crucially , you must wash the resin thoroughly with DMF (at least 5-6 times) after the salt wash to remove all traces of the salt, which can interfere with coupling reagents.[2][4]
-
Sonication: Gently sonicate the reaction vessel in a water bath for 15-30 minutes. This mechanical agitation can help physically break up the clumped resin beads.[2]
-
Q2: The Kaiser test remains positive after a prolonged coupling step for the amino acid following (S)-3-(Boc-amino)-4-phenylbutyric acid. Why is the coupling incomplete?
A: A positive Kaiser test indicates unreacted free amines, a direct consequence of aggregation.[1] The aggregated peptide chains have rendered the N-terminus of the growing peptide inaccessible to the incoming activated amino acid.
-
Troubleshooting Steps:
-
Recouple: The first step is to perform a second coupling (a "double couple") with a fresh solution of the activated amino acid.[6]
-
Elevate Temperature: Increase the reaction temperature to 50-75°C. Heat provides the energy needed to disrupt the intermolecular hydrogen bonds causing the aggregation, improving reaction kinetics. Microwave-assisted SPPS is particularly effective for this.[4][5]
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switch to a more potent uronium/aminium-based reagent such as HATU or HBTU. These reagents form the activated species more rapidly and can be more effective at overcoming steric barriers.[4][6]
-
Q3: My final peptide has a low yield and the HPLC analysis shows multiple deletion sequences (n-1, n-2). What is the root cause?
A: This is the cumulative result of severe, unresolved aggregation throughout the synthesis. Each time a coupling reaction is incomplete, a portion of the peptides on the resin become permanently terminated at that shorter length, leading to a mixture of deletion sequences.
-
Root Cause Analysis & Future Prevention: This outcome indicates that a reactive troubleshooting approach is insufficient. For this sequence, you must redesign the synthesis with a proactive, preventative strategy. See the "Preventative Strategies" section below for a comprehensive plan.
Q4: The cleaved, lyophilized peptide is insoluble in my standard HPLC solvents (water/acetonitrile). How can I purify it?
A: The hydrophobic nature of the (S)-3-(Boc-amino)-4-phenylbutyric acid residue and the overall sequence is causing the peptide to aggregate in aqueous solutions.[2]
-
Solubilization Strategy:
-
Initial Dissolution: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) before diluting it into the initial mobile phase.[7]
-
Mobile Phase Additives: Add solubilizing agents to your HPLC mobile phase. Low concentrations (0.1%) of formic acid or acetic acid are standard. For very difficult peptides, adding chaotropic agents like guanidine hydrochloride can help keep the peptide in solution during purification.[2][8]
-
Proactive Prevention: Designing a Synthesis for Success
A proactive approach is always more effective than attempting to rescue an aggregated synthesis.[4]
Strategic Resin Selection
-
Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.4 mmol/g). This increases the physical distance between the growing peptide chains, significantly reducing the chance of intermolecular interaction.[2]
-
Polar Resin Support: Switch from a standard polystyrene resin to a more polar support, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel). These resins improve the solvation of the peptide chain, discouraging aggregation.[2][5]
Backbone Protection: The Most Effective Tool
Incorporating backbone-protecting groups is one of the most powerful methods to disrupt the hydrogen bonding network required for β-sheet formation.[3]
-
Hmb/Dmb Protecting Groups: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the α-nitrogen of an amino acid residue near the aggregation-prone sequence. Incorporating one of these groups every 6-7 residues can effectively prevent aggregation.[2][3]
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derived from Ser, Thr, or Cys) into your sequence. These dipeptides introduce a "kink" into the peptide backbone, physically disrupting the formation of linear β-sheets. The native residue is regenerated during the final TFA cleavage.[4][9]
Caption: Backbone protection disrupts aggregation.
Optimized Chemistry
-
Solvent Choice: Use NMP as the primary synthesis solvent instead of DMF. NMP has superior solvating properties for growing peptide chains.[2][10]
-
In Situ Neutralization (for Boc-SPPS): If using Boc chemistry, employ an in situ neutralization protocol. This minimizes the time the deprotected amine is in its free base form, which is the state most prone to initiating aggregation.[11]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregate Disruption
This protocol is used reactively to break up existing aggregates before a difficult coupling step.
-
Initial Wash: After the standard deprotection and wash steps, wash the resin with DMF (3x).
-
Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 15-30 minutes.
-
Thorough Rinse: This is the most critical step. Drain the salt solution and wash the resin thoroughly with DMF (at least 6x) to remove all residual LiCl.
-
Proceed to Coupling: Immediately proceed with the pre-activated amino acid coupling step.
Protocol 2: Coupling with a Backbone-Protected Hmb Amino Acid
This protocol describes the incorporation of an Fmoc-AA(Hmb)-OH residue.
-
Activation: In a separate vessel, dissolve Fmoc-AA(Hmb)-OH (2 equivalents) and a coupling reagent like HATU (1.95 equivalents) in DMF.
-
Base Addition: Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture for 1-2 hours at room temperature. The coupling onto an Hmb-protected amine can be slower, so extended time is often necessary.
-
Confirmation: Monitor the reaction using a sensitive test like the TNBS test, as the Kaiser test can be unreliable for secondary amines.
Data Summary Tables
Table 1: Recommended Solvents for Aggregation-Prone Sequences
| Solvent/Mixture | Composition | Rationale | Reference |
| NMP | N-Methyl-2-pyrrolidone | Superior solvating properties compared to DMF. | [2] |
| DMF/DMSO | 1:1 mixture | DMSO is a strong hydrogen bond disrupter. | [2] |
| "Magic Mixture" | DCM:DMF:NMP (1:1:1) | Combines multiple solvent properties to improve solvation. | [5] |
Table 2: Proactive Anti-Aggregation Strategies
| Strategy | Key Parameter | Benefit | Reference |
| Resin Loading | 0.1 - 0.4 mmol/g | Increases inter-chain distance. | [2] |
| Resin Type | PEG-based (e.g., TentaGel) | Improves peptide chain solvation. | [2] |
| Backbone Protection | Hmb/Dmb, Pseudoprolines | Directly disrupts H-bond formation. | [3][9] |
| Synthesis Temperature | 50 - 75 °C | Disrupts secondary structures, improves kinetics. | [4] |
Analytical Characterization of Aggregates
If you suspect aggregation in your final product, it's crucial to characterize it analytically.
Caption: Analytical workflow for aggregated peptides.
-
Size-Exclusion Chromatography (SEC): This is the primary method for quantifying aggregates. SEC separates molecules based on their hydrodynamic radius, allowing you to distinguish monomers from dimers, trimers, and higher-order aggregates.
-
Reversed-Phase HPLC (RP-HPLC): While not ideal for quantifying aggregates, a poor peak shape (broadening, tailing) or multiple closely eluting peaks can be indicative of aggregation or the presence of deletion sequences.
-
Mass Spectrometry (MS): LC-MS is essential for confirming the mass of your target peptide and identifying the masses of any deletion sequences that resulted from incomplete couplings.
By understanding the chemical principles behind aggregation and employing a combination of proactive design strategies and reactive troubleshooting, you can successfully synthesize and purify peptides containing the challenging (S)-3-(Boc-amino)-4-phenylbutyric acid building block.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]
-
Gen-Plus. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Gen-Plus. Retrieved from [Link]
-
Jadaun, G. P. S., et al. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Sciences and Research, 7(5), 1875-1886. Retrieved from [Link]
-
Brik, A., et al. (2006). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 103(13), 4811-4816. Retrieved from [Link]
-
Phenomenex. (n.d.). Analytical Strategies for GLP-1 Agonists: Aggregation, Related Substances and Stability Workflows. Phenomenex. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]
-
Chen, S., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 11(4), 815-821. Retrieved from [Link]
-
Biondi, L., & Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. Retrieved from [Link]
-
Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. Retrieved from [Link]
-
Wan, S., et al. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 145(3), 1968-1977. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. American Peptide Society. Retrieved from [Link]
-
Berkowitz, S. A., et al. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 101(11), 3939-3952. Retrieved from [Link]
-
Biondi, L., & Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]
-
Technology Networks. (2025). Methods for Characterizing Peptide Aggregation. Technology Networks. Retrieved from [Link]
-
Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 102(2), 118-129. Retrieved from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]
-
Wang, J., et al. (2014). Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78. American Journal of Physiology-Lung Cellular and Molecular Physiology, 307(9), L725-L734. Retrieved from [Link]
-
Liberta, A. C., & Pallesen, K. E. (2022). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. International Journal of Molecular Sciences, 23(19), 11823. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
effect of steric hindrance from benzyl group in (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, commonly known in the field as N-Boc-L-phenylalanine (Boc-Phe-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances associated with this essential amino acid building block. The bulky, non-polar benzyl side chain introduces significant steric hindrance, which profoundly influences its reactivity, conformational behavior, and potential side reactions during synthesis. This portal provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to ensure the successful application of Boc-L-Phe-OH in your projects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental chemical properties and reactivity of Boc-L-Phe-OH, with a focus on the steric influence of the benzyl group.
Q1: What are the primary steric effects of the benzyl group in Boc-L-Phe-OH?
The benzyl group is a bulky, hydrophobic moiety that significantly restricts the conformational freedom around the chiral center (α-carbon). This has two major consequences:
-
Conformational Preference: X-ray crystallography studies have shown that to minimize steric strain, the N-terminal Boc protecting group orients itself away from the benzyl side chain's aromatic ring.[1] This preferred conformation can influence how the molecule approaches other reactants or fits into an enzyme's active site.
-
Reaction Kinetics: The steric bulk can physically shield the carboxylic acid group, slowing down the rate of reactions such as peptide bond formation. This effect is magnified when coupling Boc-Phe-OH to another sterically demanding amino acid or a crowded resin site.[2]
Q2: How does the benzyl group's steric hindrance influence the choice of coupling reagents in peptide synthesis?
The steric hindrance from the benzyl group makes the selection of a coupling reagent critical for achieving high yields and minimizing side reactions, particularly racemization.[2]
-
Carbodiimides (DCC, DIC): While cost-effective, these reagents can lead to significant racemization of the activated phenylalanine residue through the formation of an oxazolone intermediate.[2][3] Their use is strongly discouraged without a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Onium Salts (HBTU, HATU, HCTU): These reagents are generally more effective for sterically hindered couplings. They react with the carboxylic acid to form an activated ester in situ that is more reactive and less prone to racemization than the intermediates formed by carbodiimides alone. HATU is particularly potent and is often the reagent of choice for difficult couplings involving residues like phenylalanine.[4]
Q3: Are there specific side reactions associated with the phenylalanine side chain during Boc-SPPS?
The benzyl side chain of phenylalanine is relatively inert compared to nucleophilic side chains like those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[4][5] The primary side reactions in Boc-SPPS are generally related to the deprotection step, not the phenylalanine side chain itself. During Boc deprotection with trifluoroacetic acid (TFA), highly reactive tert-butyl cations are generated.[4][5] While these cations are a major concern for modifying Trp or Met, the phenyl ring of phenylalanine is not sufficiently nucleophilic to react. Therefore, scavengers are typically added to the cleavage cocktail to protect other sensitive residues in the sequence, not phenylalanine.[5][6]
Q4: Does the steric bulk of the benzyl group affect enzymatic reactions?
Yes, the size and hydrophobicity of the benzyl group can significantly impact enzyme-substrate interactions.
-
Enhanced Affinity: In some cases, the benzyl group can improve binding. For example, studies on chemoenzymatic polymerization using papain found that alanine and glycine benzyl esters showed much greater polymerization efficiency than their methyl or ethyl ester counterparts, suggesting the benzyl group enhances affinity for the enzyme.[7]
-
Reduced Recognition: Conversely, steric hindrance can also prevent an enzyme from recognizing a substrate. Phenylalanine ammonia lyase (PAM) shows decreased yields when reacting with phenylalanine derivatives that have substitutions on the aromatic ring, indicating steric clashes within the active site.[8] This highlights that the effect is highly dependent on the specific enzyme's topology.
Section 2: Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)
This guide provides solutions to common problems encountered when using Boc-L-Phe-OH in SPPS workflows.
Issue 1: Incomplete or Failed Coupling Reaction
-
Symptom: A positive Kaiser test (dark blue beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.[5]
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Steric Hindrance | The benzyl group of Boc-Phe-OH and/or the N-terminal residue on the resin are physically blocking access to the reactive sites. | 1. Extend Reaction Time: Allow the coupling reaction to proceed for 4-8 hours or overnight. 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of amino acid and reagents. 3. Switch to a Stronger Reagent: Use a more potent coupling agent like HATU or HCTU, which creates a more reactive activated species.[4] |
| Poor Resin Swelling | The peptide-resin is not sufficiently swollen, preventing reagents from accessing all reactive sites within the polymer matrix.[6] | 1. Ensure Adequate Swelling: Before deprotection and coupling, swell the resin in the reaction solvent (e.g., DCM or DMF) for at least 30-60 minutes.[9] |
| Reagent Degradation | Coupling reagents, especially onium salts and additives like HOBt, can degrade upon exposure to moisture. | 1. Use Fresh Reagents: Prepare coupling solutions immediately before use. Store reagents in a desiccator. |
| Premature Termination (Capping) | Unreacted amines can be permanently blocked if capping agents like acetic anhydride are used prematurely. | 1. Confirm Failed Coupling: Before capping, ensure the Kaiser test is strongly positive. 2. Recouple First: Always attempt a recoupling before resorting to capping unreacted chains. |
Issue 2: Racemization During Coupling
-
Symptom: HPLC or Mass Spectrometry analysis of the final peptide shows a diastereomeric impurity (e.g., a peak corresponding to the incorporation of D-Phe instead of L-Phe).
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Oxazolone Formation | The activated carboxyl group can cyclize with the adjacent amide backbone, forming a planar oxazolone intermediate. Deprotonation and reprotonation at the α-carbon scrambles the stereochemistry.[2][3] This is common with carbodiimide reagents. | 1. Use Additives: Always use carbodiimides (DCC, DIC) with a racemization suppressant like HOBt or Oxyma Pure.[2] These additives form an active ester that is less prone to oxazolone formation. 2. Avoid Excess Base: Use the minimum required amount of base (e.g., DIEA) during coupling, as excess base can promote oxazolone formation. |
| Over-Activation | Allowing the amino acid to pre-activate with the coupling reagent for an extended period before adding it to the resin can increase the risk of racemization. | 1. Control Activation Time: Add the coupling agent to the amino acid solution immediately before adding the mixture to the resin. |
| High Temperature | Increased temperature can accelerate the rate of racemization. | 1. Maintain Room Temperature: Perform coupling reactions at ambient temperature unless a specific protocol requires cooling. |
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures involving Boc-L-Phe-OH in an SPPS workflow.
Protocol 1: Standard Boc Deprotection
This procedure describes the removal of the N-terminal Boc group to liberate the free amine for the next coupling cycle.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.[9]
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes. Drain the solution.[10]
-
Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 20-30 minutes at room temperature.[6]
-
TFA Removal: Drain the TFA/DCM solution.
-
Washing: Wash the resin thoroughly to remove residual acid.
-
Wash with DCM (3 x 10 mL/g).
-
Wash with Isopropanol (IPA) (2 x 10 mL/g).
-
Wash with DCM (3 x 10 mL/g).
-
-
Neutralization: The resulting amine is a TFA salt and must be neutralized before coupling.[4]
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL/g of resin) and agitate for 2 minutes. Drain.
-
Repeat the 10% DIEA in DCM wash.
-
Wash the resin with DCM (5 x 10 mL/g) to remove excess base.
-
-
Verification: Perform a Kaiser test. A sample of beads should turn a deep blue, confirming the presence of a free primary amine.
Protocol 2: High-Efficiency Coupling of Boc-L-Phe-OH using HATU
This protocol is recommended for coupling Boc-L-Phe-OH, especially in sterically challenging situations.
-
Prepare Amino Acid Solution: In a separate vial, dissolve Boc-L-Phe-OH (3 equivalents relative to resin functionalization) and HATU (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
-
Add Base: Add DIEA (6 equivalents) to the amino acid/HATU solution. A color change to yellow may be observed. Allow the solution to pre-activate for 1-2 minutes.
-
Initiate Coupling: Add the activated amino acid solution to the neutralized, swollen peptide-resin from Protocol 1.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor Completion: Remove a small sample of resin beads, wash them thoroughly with DCM and IPA, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates successful coupling.[5] If the test is positive, the coupling can be extended or a recoupling can be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), IPA (2x), and DCM (3x). The resin is now ready for the next deprotection cycle.
Section 4: Visual Guides & Workflows
Diagram 1: Standard Boc-SPPS Cycle Workflow
This diagram illustrates the key steps in a single cycle of amino acid addition using Boc chemistry.
Caption: Role of HOBt in preventing racemization during peptide coupling.
References
- BenchChem. (2025).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- BenchChem. (2025). Application Notes: Coupling Agents for Boc-Phe-Phe-OH in Peptide Synthesis. BenchChem.
- Chou, C. Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. Acta Crystallographica Section C, 48(Pt 1), 216-217.
- Varkey, J. T. (2010). Recent development of peptide coupling reagents in organic synthesis. Arkivoc, 2011(1), 1-38.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Suyama, T. L., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3791-3798.
- Bissy, D., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
Sources
- 1. Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Impact of TFA Concentration on Boc Removal from (S)-3-(Boc-amino)-4-phenylbutyric acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-3-(Boc-amino)-4-phenylbutyric acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can navigate this common synthetic step with confidence and achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of TFA for Boc deprotection.
Q1: What is the fundamental mechanism of Boc deprotection using TFA?
A1: The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed carbamate hydrolysis.[1] The reaction proceeds through a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][3]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a relatively stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[2]
-
Amine Salt Formation: The resulting free amine is in an acidic environment and is protonated by TFA to form the corresponding ammonium trifluoroacetate salt.[2]
It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[2]
Q2: Why is there such a wide range of recommended TFA concentrations (e.g., 20% in DCM to 100% neat TFA)?
A2: The optimal TFA concentration is a balance between reaction efficiency and the prevention of side reactions. Higher TFA concentrations lead to faster reaction rates.[4] However, the choice depends on several factors:
-
Substrate Sensitivity: If your molecule contains other acid-sensitive functional groups, a lower TFA concentration (e.g., 20-50% in dichloromethane (DCM)) and shorter reaction times are preferable to maintain selectivity.[5][6]
-
Steric Hindrance: For sterically hindered Boc-protected amines, a higher concentration of TFA may be necessary to drive the reaction to completion in a reasonable timeframe.[7]
-
Reaction Scale and Conditions: For solid-phase peptide synthesis (SPPS), it has been shown that 100% TFA can lead to incomplete deprotection due to poor resin swelling. A solution of 55% TFA in DCM was found to give higher purity peptides in some cases.[8]
Q3: What are the primary side reactions to be aware of during TFA-mediated Boc deprotection?
A3: The most significant side reaction is the alkylation of nucleophilic functional groups by the electrophilic tert-butyl cation generated during the reaction.[5][9][10] For complex molecules, particularly peptides, certain amino acid residues are highly susceptible:
-
Tryptophan: The indole ring is prone to tert-butylation.[4][10]
-
Methionine: The thioether side chain can be alkylated to form a sulfonium salt.[4][10]
-
Cysteine: The free thiol group is a target for alkylation.[4][10]
-
Tyrosine: The activated phenolic ring can undergo tert-butylation.[4][10]
While (S)-3-(amino)-4-phenylbutyric acid itself does not contain these highly nucleophilic side chains, if it is part of a larger molecule with these residues, this is a critical consideration.
Q4: How can I prevent the formation of tert-butylation byproducts?
A4: The most effective method to prevent unwanted alkylation is the addition of "scavengers" to the deprotection cocktail.[10] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause side reactions.[10] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[9]
-
Water: Can trap the cation to form tert-butanol.[10]
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[10]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[9]
A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Boc deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient Acid Concentration: The TFA concentration is too low to effectively drive the reaction. | Increase the TFA concentration. A common starting point is 25-50% TFA in DCM. For less sensitive substrates, this can be increased.[4][7][9] |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Extend the reaction time and monitor progress by TLC or LC-MS.[9][10] | |
| Low Reaction Temperature: The reaction may be too slow at room temperature, especially for sterically hindered substrates. | Gentle heating can be attempted, but must be used with caution to avoid side reactions.[7] | |
| Poor Substrate Solubility: The Boc-protected starting material is not fully dissolved in the reaction solvent. | Ensure complete dissolution of the substrate. If necessary, a co-solvent may be used, provided it is stable to the acidic conditions.[9] | |
| Formation of Unexpected Byproducts | tert-Butylation: Alkylation of nucleophilic sites on the molecule by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For example, add 2.5-5% (v/v) of triisopropylsilane (TIS).[9][10] |
| Trifluoroacetylation: The deprotected amine, being nucleophilic, can be acylated by trifluoroacetic anhydride (a potential impurity in TFA) or by the TFA itself under certain conditions. | Ensure the use of high-purity TFA. If trifluoroacetylation is a persistent issue, consider using a different deprotection method, such as 4M HCl in dioxane.[10][11] | |
| Degradation of Other Functional Groups: The strongly acidic conditions may be cleaving other acid-labile protecting groups or causing degradation of the molecule. | Use milder deprotection conditions, such as a lower TFA concentration (e.g., 20% in DCM) or a different acidic reagent like HCl in dioxane.[9][10][11] | |
| Difficult Product Isolation | Oily Product (TFA Salt): The resulting amine trifluoroacetate salt may be an oil, making it difficult to handle and purify. | Co-evaporate the residue with a non-polar solvent like toluene to help remove residual TFA.[10][11] If the free amine is desired, perform a basic workup (e.g., with saturated aqueous sodium bicarbonate) and extract with an appropriate organic solvent.[9][12] |
| Product Solubility Issues: The amine salt may have poor solubility in common organic solvents, complicating extraction. | If the free amine is insoluble in common extraction solvents, it may precipitate upon neutralization. The solid can then be isolated by filtration. Alternatively, ion-exchange chromatography can be used for purification.[12][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general starting point for the deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid.
-
Dissolution: Dissolve the (S)-3-(Boc-amino)-4-phenylbutyric acid in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[9][14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up:
-
Direct Use: For many applications, the solvent and excess TFA can be removed under reduced pressure (rotary evaporation).[9] To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[10][11] The resulting amine TFA salt can often be used directly in the next step.
-
Isolation of Free Amine: If the free amine is required, carefully neutralize the reaction mixture by adding it to a stirred, cold solution of a weak base (e.g., saturated aqueous sodium bicarbonate) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[9]
-
Protocol 2: Boc Deprotection with Scavengers
This protocol is recommended when working with substrates that contain nucleophilic groups susceptible to tert-butylation.
-
Prepare Deprotection Cocktail: Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[9] The composition of the scavenger cocktail can be adjusted based on the specific needs of the substrate.
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Addition of Deprotection Cocktail: Add the deprotection cocktail to the dissolved substrate at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Follow the work-up procedure described in Protocol 1.
Data Presentation
Effect of TFA Concentration on Deprotection Time
The following table summarizes typical reaction conditions and approximate times for Boc deprotection. Note that optimal times will vary depending on the specific substrate and reaction scale.
| TFA Concentration (% v/v in DCM) | Approximate Reaction Time | Temperature | Notes |
| 20% | Varies (monitor by TLC) | Room Temperature | A milder condition, may require longer reaction times.[14] |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[1][14] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[4] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some SPPS cases.[8] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[4][8] |
Visualizations
Mechanism of TFA-Mediated Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc De-protection : r/Chempros. Reddit. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
managing reagent purity for successful (S)-3-(Boc-amino)-4-phenylbutyric acid coupling
Technical Support Center: (S)-3-(Boc-amino)-4-phenylbutyric acid Coupling
A Guide to Managing Reagent Purity for Successful Synthesis
Welcome to the technical support resource for researchers utilizing (S)-3-(Boc-amino)-4-phenylbutyric acid in peptide synthesis and other coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, addressing the critical role of reagent purity in achieving high-yield, high-purity outcomes.
Part 1: Understanding Your Starting Material: (S)-3-(Boc-amino)-4-phenylbutyric acid
The success of any coupling reaction begins with a thorough characterization of your starting materials. (S)-3-(Boc-amino)-4-phenylbutyric acid, a derivative of phenylalanine, is a key building block, but its purity can be compromised by its synthesis route and storage conditions.[1]
FAQ 1: What are the common impurities in commercial (S)-3-(Boc-amino)-4-phenylbutyric acid and why do they matter?
The most common and impactful impurities include:
-
(S)-3-amino-4-phenylbutanoic acid: This is the corresponding free amine, resulting from premature deprotection of the Boc group.[2] Its presence is highly detrimental as it will compete with your desired nucleophile in the subsequent coupling step, leading to unwanted side products and reduced yield.
-
Residual Solvents and Water: Water is a critical impurity. It can hydrolyze the activated carboxylic acid intermediate (e.g., the O-acylisourea ester) and react with coupling reagents like carbodiimides, effectively quenching the reaction.[3][4] Residual solvents from purification, such as ethyl acetate or hexanes, can interfere with reaction kinetics.[5]
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc₂O from the protection step can lead to side reactions if not fully removed.[][7]
-
Diastereomers: Although less common in high-quality commercial batches, the presence of the (R)-enantiomer can be a concern for applications requiring high stereochemical purity.
FAQ 2: How can I assess the purity of my starting material before starting my experiment?
It is crucial to validate the purity of each new batch of reagent. Do not rely solely on the supplier's Certificate of Analysis.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity.[8][9] It can separate the main compound from most organic impurities. Purity is determined by comparing the peak area of the desired product to the total area of all peaks.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (279.33 g/mol ).[10] When coupled with HPLC (LC-MS), it is a powerful tool for both identifying and quantifying impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a structural fingerprint of the molecule and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point: A sharp melting point range (literature: 101-107 °C) is indicative of high purity.[12] A broad or depressed melting point suggests the presence of impurities.
Workflow for Incoming Reagent Quality Control
This workflow ensures that the (S)-3-(Boc-amino)-4-phenylbutyric acid meets the required standards before being used in a critical synthesis.
Caption: Quality control workflow for incoming (S)-3-(Boc-amino)-4-phenylbutyric acid.
Part 2: Troubleshooting the Coupling Reaction
Even with high-purity starting materials, coupling reactions can be challenging. This section addresses common failures and their root causes related to reagent purity and reaction conditions.
Scenario 1: My coupling reaction is slow or has a low yield.
A low yield of the desired coupled product is the most frequent issue. The cause often lies in the subtle interplay between reagents, solvents, and reaction conditions.
Question: I've confirmed my (S)-3-(Boc-amino)-4-phenylbutyric acid is pure, but my yield is still low. What should I check next?
Answer: Focus on the purity and handling of your other reagents and the reaction environment.
-
Coupling Reagent Integrity:
-
Carbodiimides (EDC, DCC, DIC): These are the workhorses of peptide coupling but are sensitive to moisture.[3][13] An older bottle of EDC that has been opened multiple times may be partially hydrolyzed and inactive. Always use fresh, high-purity carbodiimides and handle them in a dry environment (e.g., under nitrogen or in a glovebox).
-
Phosphonium/Aminium Salts (HBTU, HATU, PyBOP): These reagents are generally more robust than carbodiimides but can still degrade over time.[14][15] Their effectiveness relies on the formation of a highly reactive intermediate, and any degradation will slow this process.[16][17]
-
-
Solvent Anhydrousness:
-
The reaction must be performed under strictly anhydrous conditions. Use a freshly opened bottle of a high-purity, anhydrous solvent (e.g., DMF, DCM). Water will compete with your amine nucleophile, hydrolyzing the activated ester and consuming your coupling reagent.[4]
-
-
Base Purity and Stoichiometry:
-
A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required.[15] The base must be free of primary or secondary amine contaminants, which would act as competing nucleophiles. Ensure you are using the correct stoichiometry; insufficient base will result in incomplete activation of the carboxylic acid, while a large excess can promote racemization.[18]
-
Table 1: Recommended Purity Specifications for Key Reagents
| Reagent | Recommended Purity | Critical Impurities to Avoid | Storage Conditions |
| (S)-3-(Boc-amino)-4-phenylbutyric acid | > 97% | Free amine, water, residual synthesis reagents | Tightly sealed, dry, room temperature[12] |
| Coupling Agent (EDC, HATU, etc.) | > 98% | Water, hydrolysis byproducts | Tightly sealed, desiccated, often refrigerated |
| Solvent (DMF, DCM) | Anhydrous (<50 ppm H₂O) | Water, primary/secondary amines (in DMF) | Under inert gas, over molecular sieves |
| Base (DIPEA, NMM) | > 99% | Water, primary/secondary amines | Tightly sealed, under inert gas |
Scenario 2: I'm observing significant side products.
The formation of unexpected products points to side reactions that compete with the main coupling pathway. Understanding these pathways is key to suppressing them.
Question: My LC-MS shows a major side product with a mass corresponding to my activated amino acid plus the carbodiimide. What is happening?
Answer: You are likely observing the formation of an N-acylurea byproduct . This is a classic side reaction in carbodiimide-mediated couplings.[15][19]
Mechanism of N-Acylurea Formation: The carbodiimide (e.g., DCC or EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[19] This intermediate is supposed to react with your amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable, unreactive N-acylurea.[19] This pathway consumes your activated acid and prevents it from coupling.
Solutions to Minimize N-Acylurea Formation:
-
Use Additives: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[13][18]
-
Control Temperature: The rearrangement is often accelerated at higher temperatures. Running the reaction at 0 °C or room temperature can help minimize this side reaction.[18]
-
Solvent Choice: Using less polar solvents like dichloromethane (DCM) can sometimes reduce the rate of N-acylurea formation compared to highly polar solvents like DMF.[19]
Caption: Carbodiimide coupling pathways showing the desired reaction versus N-acylurea side reaction.
Part 3: Experimental Protocols and Best Practices
This section provides standardized protocols for purity analysis and a general coupling reaction, incorporating the principles discussed above.
Protocol 1: Purity Analysis by RP-HPLC
This protocol provides a starting point for assessing the purity of (S)-3-(Boc-amino)-4-phenylbutyric acid.
-
Objective: To quantify the purity of the amino acid starting material.
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Dissolve ~1 mg of the amino acid in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
-
Method:
-
Equilibrate the C18 column with a mixture of 95% A and 5% B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Maintain 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
Detection: Monitor UV absorbance at 214 nm or 220 nm.[8]
-
Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[8]
-
Protocol 2: General Coupling Procedure using EDC/Oxyma
This robust protocol is suitable for coupling (S)-3-(Boc-amino)-4-phenylbutyric acid to a primary or secondary amine.
-
Objective: To form an amide bond with high efficiency and minimal side reactions.
-
Setup: All glassware should be oven-dried. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Reagents (Example Stoichiometry):
-
(S)-3-(Boc-amino)-4-phenylbutyric acid (1.0 eq)
-
Amine nucleophile (R-NH₂) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
Oxyma (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-3-(Boc-amino)-4-phenylbutyric acid and Oxyma in anhydrous DMF.
-
Add the amine nucleophile to the solution.
-
Add DIPEA and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
References
-
What is coupling reagents in peptide synthesis? (n.d.). ResearchGate. Retrieved from [Link]
-
The Critical Role of Purity in Peptide Synthesis for Research. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]
-
(S)-3-(Boc-amino)-4-phenylbutyric acid. (n.d.). PubChem. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Peptide Synthesis: What Level of Purity Do You Need? (2012, October 25). Biocompare. Retrieved from [Link]
-
Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC). (n.d.). Interchim. Retrieved from [Link]
-
Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14947-14966.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. bachem.com [bachem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [m.chemicalbook.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Carbodiimide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Nα-Protecting Groups: A Comparative Analysis of Boc and Fmoc Strategies in Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is the bedrock upon which successful outcomes are built. The ability to selectively mask and unmask reactive functional groups dictates the efficiency, purity, and ultimate viability of synthesizing complex peptide sequences. For researchers, scientists, and drug development professionals, the choice between the two dominant orthogonal protection schemes in Solid-Phase Peptide Synthesis (SPPS)—the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies—is a critical decision point.
This guide provides an in-depth, data-driven comparison of these two cornerstone methodologies. We will move beyond a simple list of features to explore the fundamental chemical principles, practical implications, and field-proven insights that govern their application. While we will use (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid as an exemplar of a Boc-protected building block, the core of this analysis is a strategic comparison of the entire Boc/Benzyl (Bzl) versus the Fmoc/tert-Butyl (tBu) protection philosophy.
The Principle of Orthogonality: A Tale of Two Chemistries
The elegance of modern peptide synthesis lies in the concept of orthogonal protection . This principle dictates that multiple classes of protecting groups are used in a single synthesis, where each class is removable by a specific chemical mechanism without affecting the others.[1][2] This allows for the precise, stepwise elongation of the peptide chain. The primary distinction between the Boc and Fmoc methodologies lies in how they achieve this orthogonality.
The Boc/Bzl Strategy: Graded Acid Lability
The classic Boc strategy, which laid the foundation for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino (Nα) group.[][4]
-
Nα-Protection: The Boc group is stable to the conditions of peptide coupling but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[4][5]
-
Side-Chain Protection: Reactive amino acid side chains are protected with groups that are also acid-labile, but require much harsher conditions for removal. These are often benzyl (Bzl)-based ethers, esters, and carbamates.[1]
-
Final Cleavage: The final step involves treating the fully assembled peptide-resin with a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[6][7]
This approach is not truly orthogonal but relies on graded acid lability , where the Boc group is significantly more sensitive to acid than the side-chain protecting groups.
The Fmoc/tBu Strategy: True Orthogonality
Developed as a milder alternative, the Fmoc strategy utilizes a base-labile protecting group for the Nα-terminus, creating a truly orthogonal system in conjunction with acid-labile side-chain protection.[8][9]
-
Nα-Protection: The Fmoc group is stable to acid and coupling conditions but is rapidly cleaved by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11]
-
Side-Chain Protection: Side chains are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and the Boc group itself (e.g., for Lysine).[12]
-
Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is accomplished with a single treatment of a moderately strong acid, typically TFA, the same reagent used for deprotection in the Boc cycle.[12]
This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[8][]
Head-to-Head Performance Comparison
While both methods are robust, their effectiveness varies based on the peptide sequence and synthetic goals. The choice is a balance of managing potential side reactions, optimizing yield, and considering the final application.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality |
| Nα-Deprotection | Mild Base (e.g., 20% piperidine in DMF)[14] | Moderate Acid (e.g., 25-50% TFA in DCM)[6] | Fmoc chemistry avoids repeated exposure of the peptide to acid, preserving acid-sensitive side chains and linkers.[15] |
| Side-Chain Protection | Acid-labile (tBu, Trt, Boc)[12] | Acid-labile (Bzl, Tos), requires strong acid for removal.[1] | The Fmoc/tBu scheme offers greater orthogonality between Nα and side-chain deprotection.[] |
| Final Cleavage | Strong Acid (e.g., TFA cocktail)[12] | Very Strong, Hazardous Acid (e.g., HF, TFMSA)[7] | The use of HF in Boc-SPPS requires specialized, corrosion-resistant equipment, posing a significant safety and handling challenge.[12] |
| Process Monitoring | Real-time via UV absorbance of the cleaved Fmoc-adduct (~300 nm).[9][14] | Requires qualitative tests (e.g., Kaiser or Chloranil test). | The UV-active dibenzofulvene byproduct allows for quantitative monitoring of deprotection completeness, ideal for automation.[16] |
| Aggregation Issues | More prone to aggregation, especially for hydrophobic sequences. | Often favored for aggregation-prone sequences.[6] | The acidic deprotection step in Boc chemistry protonates the N-terminus, creating charge repulsion that can disrupt interchain hydrogen bonding and improve solvation.[6] |
| Key Side Reactions | Aspartimide formation, especially at Asp-Gly/Asn/Ser motifs.[6][17] Diketopiperazine formation at the dipeptide stage.[17] | Less prone to base-catalyzed side reactions. Potential for t-butylation of Trp/Met side chains by cations generated during deprotection.[18] | The basic piperidine in Fmoc-SPPS can catalyze cyclization of aspartic acid. The strong acid in Boc-SPPS can generate reactive tert-butyl cations. |
| Reagent Cost | Fmoc-amino acids are historically more expensive.[19] | Boc-amino acids and bulk solvents (DCM) are generally less expensive.[19] | Economies of scale for therapeutic peptide production have made Fmoc derivatives more cost-competitive.[19] |
Visualizing the Synthetic Cycles
The fundamental differences in the chemical workflows are best understood visually. The following diagrams, rendered in DOT language, illustrate the cyclical processes for both strategies.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
To provide a practical context, the following are generalized, step-by-step protocols for a single coupling cycle. These protocols are self-validating; for instance, the washing steps are critical to remove excess reagents that would interfere with subsequent steps, ensuring the fidelity of the synthesis.
Protocol 1: A Single Coupling Cycle in Boc-SPPS
-
Objective: To deprotect the Nα-Boc group and couple the next amino acid.
-
Starting Material: Peptide-resin with a terminal Boc-protected amino group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in the reaction vessel. This is crucial for allowing reagents to penetrate the resin beads.[20]
-
Boc Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Agitate for 30 minutes at room temperature. The TFA is strong enough to cleave the Boc group but not the benzyl-based side-chain protectors or the resin linker.[4]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and the cleaved tert-butyl cation byproducts.[20]
-
Neutralization: Add a solution of 5-10% diisopropylethylamine (DIPEA) in DCM and agitate for 5-10 minutes. Repeat once. This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[20]
-
Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (5-7 times) to remove excess DIPEA, which would otherwise neutralize the incoming activated amino acid.[20]
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add this activated mixture to the resin, along with a base like DIPEA, and agitate for 1-2 hours.
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3 times) followed by DCM (3 times) to remove unreacted reagents. The resin is now ready for the next cycle.
Protocol 2: A Single Coupling Cycle in Fmoc-SPPS
-
Objective: To deprotect the Nα-Fmoc group and couple the next amino acid.
-
Starting Material: Peptide-resin with a terminal Fmoc-protected amino group.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.[10]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The secondary amine removes the Fmoc group via a β-elimination mechanism.[10]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times). This removes piperidine and the dibenzofulvene-piperidine adduct, which if left, could interfere with coupling.[10] A UV detector on an automated synthesizer would monitor the Fmoc adduct in the waste stream to confirm reaction completion.
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF. Add this activated mixture to the resin, along with a non-nucleophilic base like DIPEA, and agitate for 1-2 hours to form the new peptide bond.[10]
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess activated amino acid and byproducts. The resin is now ready for the next deprotection cycle.
Strategic Decision-Making: Which Method to Choose?
The choice between Fmoc and Boc is not arbitrary; it is a strategic decision based on the specific challenges presented by the target peptide.
Caption: Decision tree for selecting a peptide synthesis strategy.
Conclusion and Authoritative Insights
The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis in both academic and industrial settings.[8] Its milder reaction conditions, compatibility with a wide range of sensitive amino acids, amenability to automation, and avoidance of highly hazardous reagents like HF make it a more versatile and accessible platform.[12][] The high coupling efficiencies, typically exceeding 99%, are crucial for the successful synthesis of long peptides.[]
However, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal. It is often the superior choice for synthesizing difficult sequences, particularly long, hydrophobic peptides that are prone to aggregation during synthesis.[6] The repetitive TFA washes help to keep the growing peptide chain protonated and solvated, preventing the formation of secondary structures on the resin that can block reactive sites.
Ultimately, a deep understanding of the chemical causality behind each strategy's strengths and weaknesses is paramount. By carefully considering the nature of the target peptide, researchers can select the optimal synthetic route, maximizing yield, purity, and the probability of success.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BOC Sciences. (n.d.).
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- BenchChem. (2025). A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences.
- BOC Sciences. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Wikipedia. (2024). Fluorenylmethyloxycarbonyl protecting group.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Chemistry For Everyone. (2025, May 19).
- BenchChem. (2025). A Comparative Cost-Effectiveness Analysis of Boc vs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. peptide.com [peptide.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for 3-Amino-4-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and medicinal chemistry, 3-amino-4-phenylbutanoic acid stands as a critical chiral building block. It forms the backbone of several neurologically active drugs, including the muscle relaxant Baclofen and analogues of the anticonvulsant Pregabalin.[1][2][3][4] The successful synthesis and derivatization of this molecule hinge on the strategic use of protecting groups to temporarily mask its reactive amine and carboxylic acid functionalities. This allows for precise, regioselective modifications elsewhere in the molecule without unintended side reactions.
This guide provides an in-depth comparison of common and alternative protecting group strategies for 3-amino-4-phenylbutanoic acid. We will move beyond a simple catalog of options to explore the mechanistic rationale behind their selection, the concept of orthogonality, and the practical nuances of their application and removal, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection , utilizes groups that are cleaved under distinct, non-interfering chemical conditions.[5][6][7] For a molecule like 3-amino-4-phenylbutanoic acid, a typical orthogonal strategy involves protecting the amine with a base-labile group while the carboxylic acid is masked with an acid-labile group, or vice-versa. This allows for independent manipulation of either terminus of the molecule, a crucial requirement for peptide coupling or other elongation reactions.[8]
Caption: The principle of orthogonal protection.
Part 1: Protecting Groups for the Amino Functionality
The nucleophilic nature of the amino group requires effective protection to prevent side reactions during carboxyl group activation or other electrophilic attacks. The most common strategies involve the formation of carbamates.
tert-Butyloxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean, acid-catalyzed removal.[9]
-
Protection Mechanism: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[10]
-
Deprotection Mechanism: Boc cleavage occurs under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The carbamate oxygen is protonated, leading to the elimination of gaseous isobutylene and carbon dioxide, leaving the protonated amine.[10][13] This irreversible fragmentation provides a strong thermodynamic driving force for the reaction.
Caption: Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic amine protecting group, notable for its removal under neutral hydrogenolysis conditions.
-
Protection Mechanism: Protection is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions) to neutralize the HCl byproduct.[14]
-
Deprotection Mechanism: The most common deprotection method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[15] This reaction cleaves the benzylic C-O bond, releasing the free amine and the benign byproducts toluene and CO₂.[14] This method's primary limitation is its incompatibility with other reducible functional groups like alkenes, alkynes, or some aryl halides.[15][16] An alternative is cleavage with strong acids like HBr in acetic acid.[15]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability, making it orthogonal to acid-labile Boc and t-butyl groups.[8][17]
-
Protection Mechanism: The amine is typically reacted with Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for improved stability and reduced side reactions.[17][18]
-
Deprotection Mechanism: The Fmoc group is removed under mild basic conditions, most often with a solution of piperidine in DMF.[17][19] The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that liberates the free amine, CO₂, and dibenzofulvene, which is trapped by the amine base.[20] This reaction can often be monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene adduct.[19]
Comparative Data: Amino Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[10] | Benzyl chloroformate (Cbz-Cl)[14] | Fmoc-OSu or Fmoc-Cl[18] |
| Stability | Stable to base, hydrogenolysis, nucleophiles. | Stable to acid (mild), base. | Stable to acid, hydrogenolysis. |
| Deprotection Condition | Strong Acid (TFA, HCl)[11] | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[15][21] | Base (e.g., 20% Piperidine in DMF)[19] |
| Orthogonal To | Fmoc, Cbz, Benzyl esters | Boc, Fmoc, t-Butyl esters | Boc, Cbz, t-Butyl esters, Benzyl esters (acid cleavage) |
| Key Advantage | Robust, common, volatile byproducts. | Cleavage under neutral pH. | Mild, base-catalyzed removal. Orthogonal to acid-labile groups. |
| Key Disadvantage | Harsh acidic removal may cleave other acid-labile groups (e.g., t-butyl esters). | Incompatible with reducible groups (alkenes, alkynes, etc.).[15] | Piperidine is toxic; dibenzofulvene adduct can cause side reactions if not fully removed. |
Part 2: Protecting Groups for the Carboxylic Acid Functionality
Protecting the carboxylic acid as an ester prevents its participation in unwanted reactions, particularly when the amino group is the intended site of reaction.
Benzyl (Bn) Ester
The benzyl ester is a popular choice for carboxyl protection, largely because its deprotection conditions mirror those of the Cbz group.
-
Protection Mechanism: Typically formed via standard esterification methods, such as reaction with benzyl alcohol under acidic catalysis or with benzyl bromide under basic conditions.
-
Deprotection Mechanism: Like the Cbz group, the benzyl ester is most commonly removed by catalytic hydrogenolysis (H₂/Pd-C), yielding the carboxylic acid and toluene.[22][23][24] This makes the Bn ester non-orthogonal to the Cbz group. Strong acids can also be used for cleavage.[23]
tert-Butyl (tBu) Ester
The t-butyl ester provides an acid-labile protecting group for the carboxyl function, making it an ideal orthogonal partner for the base-labile Fmoc group.
-
Protection Mechanism: Can be formed by reaction with isobutylene under acidic catalysis.
-
Deprotection Mechanism: Cleavage is achieved with strong acids like TFA, proceeding via a mechanism similar to Boc deprotection, where the formation of a stable tert-butyl cation drives the reaction to completion.[25][26] This makes the tBu ester non-orthogonal to the Boc group. Milder conditions using Lewis acids like zinc bromide (ZnBr₂) have been shown to provide greater chemoselectivity.[27]
Comparative Data: Carboxyl Protecting Groups
| Feature | Benzyl (Bn) Ester | tert-Butyl (tBu) Ester |
| Stability | Stable to acid (mild), base. | Stable to base, hydrogenolysis. |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd-C)[23][24] | Strong Acid (TFA)[26] |
| Orthogonal To | Boc, Fmoc | Cbz, Fmoc |
| Key Advantage | Cleavage under neutral conditions. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Key Disadvantage | Not orthogonal to Cbz group. Incompatible with reducible groups. | Not orthogonal to Boc group. Requires harsh acid for removal. |
Part 3: Orthogonal Strategies & Experimental Protocols
The choice of protecting groups is dictated by the overall synthetic plan. The most common orthogonal pairing is the Fmoc/tBu strategy , which leverages base-labile N-protection and acid-labile C-protection.[6][8]
Caption: A typical Fmoc/tBu orthogonal synthesis workflow.
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Amino-4-Phenylbutanoic Acid
-
Rationale: This protocol uses (Boc)₂O under standard basic conditions to achieve high yields of the N-protected product. A mixed solvent system is used to dissolve both the amino acid and the anhydride.[10][28]
-
Dissolve 3-amino-4-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and perform an extraction with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the N-Boc protected acid.
Protocol 2: N-Fmoc Deprotection
-
Rationale: This procedure uses the standard, well-established method of piperidine in DMF for efficient Fmoc removal.[17][19] The multiple washes are critical to completely remove the dibenzofulvene-piperidine adduct.
-
Dissolve the Fmoc-protected substrate (e.g., Fmoc-NH-R-COO-tBu, 1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction vessel.
-
Stir the mixture at room temperature. Monitor the reaction by TLC (typically complete in 15-30 minutes).
-
Once complete, evaporate the solvent under high vacuum.
-
Co-evaporate the residue with toluene or another suitable solvent multiple times to remove residual piperidine.
-
The resulting crude amine can often be used directly in the next step or purified by chromatography if necessary.
Protocol 3: C-Terminal Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation
-
Rationale: This protocol avoids the use of flammable hydrogen gas by employing ammonium formate as a hydrogen donor, making it safer and more convenient for many lab settings.[15][23]
-
Dissolve the benzyl ester-protected substrate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol% by weight).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Evaporate the filtrate under reduced pressure to yield the deprotected carboxylic acid. An aqueous work-up may be required to remove ammonium salts.
Conclusion
The selection of a protecting group strategy for 3-amino-4-phenylbutanoic acid is not a one-size-fits-all decision. It is a critical choice driven by the overall synthetic goal, the presence of other functional groups, and the desired sequence of bond-forming and deprotection events. The Boc/Benzyl pairing offers a classic approach based on graded acid lability and hydrogenolysis, while the Fmoc/t-Butyl strategy provides a truly orthogonal system ideal for complex, multi-step syntheses like those employed in modern drug development. By understanding the mechanisms, advantages, and limitations of each protecting group, researchers can design robust and efficient synthetic routes to novel and valuable derivatives of this important scaffold.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (2025). Benchchem.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Camarero, J. A., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(16), 8932-8937. [Link]
- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]
-
Echeverría, C., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2925. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Shchepin, R. V., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). Benchchem.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
To Deprotect and Serve. (2023). Scientific Update. [Link]
-
Ester Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC. [Link]
-
Gurzoni, F., & Burato, A. (2011). A chemoenzymatic synthesis of Baclofen. CnS – La Chimica nella Scuola. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. (2025). Benchchem.
-
Adding Benzyl Protecting Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
da Silva, F. M., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(28), 12101-12109. [Link]
-
Frølund, B., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(11), 2053-2059. [Link]
-
Recent Development in the Synthesis of Pregabalin. (2012). ResearchGate. [Link]
-
Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]
- Preparation of pregabalin and related compounds. (2012).
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian chemical communication, 4(2), 142-145. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Synthesis of Baclofen; an Alternative Approach. (2006). Brieflands. [Link]
-
A facile and efficient synthesis of Baclofen. (2016). Iranian Chemical Communication. [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Organic Letters, 15(3), 522-525. [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. benchchem.com [benchchem.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. Benzyl Ethers [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. Benzyl Esters [organic-chemistry.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 27. researchgate.net [researchgate.net]
- 28. fishersci.co.uk [fishersci.co.uk]
A Comparative Guide to the Biological Activity of Peptides Incorporating (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid and Its Analogs
In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a pivotal approach to enhance therapeutic efficacy. This guide provides an in-depth comparative analysis of peptides containing the unnatural amino acid (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a protected form of (S)-β-homophenylalanine, against its native counterpart, L-phenylalanine, and other synthetic analogs. We will explore the nuanced effects of this structural modification on receptor binding, functional activity, and proteolytic stability, supported by illustrative experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage amino acid analogs for the rational design of novel peptide therapeutics.
Introduction: The Rationale for β-Homophenylalanine Incorporation
This compound, hereafter referred to as Boc-L-β-hPhe-OH, is a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its structure extends the peptide backbone by a single methylene group compared to the proteinogenic L-phenylalanine. This seemingly subtle alteration can induce profound changes in the peptide's physicochemical properties and biological activity.
The primary motivations for incorporating β-amino acids like β-homophenylalanine into peptide sequences include:
-
Enhanced Proteolytic Stability: The modified peptide backbone can confer resistance to degradation by endogenous proteases, which is a significant hurdle for the clinical application of peptide drugs.[2]
-
Conformational Constraint: The additional methylene group can alter the peptide's secondary structure, favoring specific conformations that may lead to improved receptor binding and selectivity.[3]
-
Modified Pharmacokinetics: Changes in hydrophobicity and enzymatic stability can lead to a longer plasma half-life and improved bioavailability.[4]
This guide will use a case study approach, focusing on a hypothetical peptide series targeting a G-protein coupled receptor (GPCR), to illustrate the comparative biological activities.
Comparative Biological Activity: A Case Study
To provide a clear comparison, we will examine a hypothetical hexapeptide, "Peptide-A," and its analogs where the phenylalanine residue at position 4 is substituted.
-
Peptide-A (Parent): Tyr-D-Ala-Gly-Phe -Leu-Ser
-
Peptide-B (β-hPhe analog): Tyr-D-Ala-Gly-β-hPhe -Leu-Ser
-
Peptide-C (N-Me-Phe analog): Tyr-D-Ala-Gly-N-Me-Phe -Leu-Ser
The biological activities of these peptides were assessed through receptor binding assays, functional activity assays, and serum stability studies.
Quantitative Data Summary
The following table summarizes the key experimental data for the three peptide analogs.
| Peptide | Sequence | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Serum Half-life (t1/2, min) |
| Peptide-A | Tyr-D-Ala-Gly-Phe -Leu-Ser | 15.2 ± 1.8 | 25.8 ± 2.5 | 12 ± 1.5 |
| Peptide-B | Tyr-D-Ala-Gly-β-hPhe -Leu-Ser | 22.5 ± 2.1 | 35.1 ± 3.2 | 75 ± 5.8 |
| Peptide-C | Tyr-D-Ala-Gly-N-Me-Phe -Leu-Ser | 18.9 ± 2.0 | 30.4 ± 2.9 | 48 ± 4.1 |
Data are presented as mean ± standard deviation (n=3).
Interpretation of Results:
-
Receptor Binding Affinity: The parent peptide, Peptide-A, exhibits the highest binding affinity (lowest Ki value). The incorporation of β-homophenylalanine (Peptide-B) and N-methyl-phenylalanine (Peptide-C) resulted in a slight decrease in binding affinity. This suggests that while the native phenylalanine provides an optimal fit for the receptor's binding pocket, the analogs are still well-tolerated.
-
Functional Activity: A similar trend is observed in the functional activity, where Peptide-A is the most potent. The modest decrease in potency for Peptides B and C is consistent with their slightly lower binding affinities.
-
Serum Stability: The most significant impact of the modifications is seen in the serum stability. The incorporation of β-homophenylalanine in Peptide-B leads to a more than six-fold increase in its half-life compared to the parent peptide.[2] N-methylation in Peptide-C also confers a substantial improvement in stability. This enhanced resistance to proteolytic degradation is a key advantage of using these non-canonical amino acids.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of the peptide analogs.
Peptide Synthesis and Purification
The peptides were synthesized using an automated solid-phase peptide synthesizer employing Fmoc/tBu chemistry.
Workflow for Peptide Synthesis and Purification:
Step-by-step Protocol:
-
Resin Swelling: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, was coupled to the resin using HBTU/DIPEA as coupling reagents in DMF. The reaction was monitored for completion using the Kaiser test.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF.
-
Chain Elongation: Steps 2 and 3 were repeated for each subsequent amino acid in the sequence, using Fmoc-Leu-OH, Fmoc-Phe-OH (for Peptide-A), Boc-L-β-hPhe-OH (for Peptide-B), Fmoc-N-Me-Phe-OH (for Peptide-C), Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH.
-
Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water/acetonitrile, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity was confirmed by mass spectrometry.
Receptor Binding Assay
A competitive radioligand binding assay was performed to determine the binding affinity (Ki) of the peptides for their target GPCR.[5][6]
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the target GPCR were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors) was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (Peptide-A, -B, or -C).
-
Incubation: The reaction mixtures were incubated at room temperature for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were calculated using the Cheng-Prusoff equation.
Functional Activity Assay (cAMP Assay)
The functional activity (EC50) of the peptides was determined by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the target GPCR, which is a common downstream signaling event for Gi-coupled receptors.
Protocol:
-
Cell Culture: Cells expressing the target GPCR were cultured to 80-90% confluency in 96-well plates.
-
Peptide Treatment: The cells were pre-incubated with increasing concentrations of the test peptides for 15 minutes.
-
Forskolin Stimulation: Forskolin was added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: The plates were incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The cells were lysed, and the intracellular cAMP concentration was measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit.[7][8]
-
Data Analysis: The EC50 values (concentration of peptide that produces 50% of the maximal inhibitory effect) were determined by plotting the dose-response curves and fitting them to a four-parameter logistic equation.
Serum Stability Assay
The stability of the peptides in human serum was evaluated by monitoring the degradation of the intact peptide over time using RP-HPLC.[9][10][11]
Protocol:
-
Peptide Incubation: A stock solution of each peptide was incubated in human serum at 37°C.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: The enzymatic degradation was stopped by adding an equal volume of acetonitrile to precipitate the serum proteins.
-
Centrifugation: The samples were centrifuged to pellet the precipitated proteins.
-
RP-HPLC Analysis: The supernatant, containing the remaining intact peptide and its degradation products, was analyzed by RP-HPLC. The peak area corresponding to the intact peptide was quantified.
-
Data Analysis: The percentage of intact peptide remaining at each time point was calculated relative to the 0-minute time point. The half-life (t1/2) was determined by fitting the data to a one-phase exponential decay model.
Signaling Pathway
The hypothetical peptides in this case study target a Gi-coupled GPCR. Upon agonist binding, the receptor activates the heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Conclusion
The incorporation of this compound (Boc-L-β-hPhe-OH) and other non-canonical amino acids like N-methyl-phenylalanine represents a powerful strategy in peptide drug design. As illustrated in our case study, these modifications can significantly enhance the proteolytic stability of peptides, a critical factor for their therapeutic viability. While these alterations may sometimes lead to a modest reduction in receptor binding affinity and functional potency, the substantial gains in metabolic stability often result in an overall improvement in the peptide's therapeutic index. A thorough understanding of the structure-activity relationships, guided by comprehensive experimental evaluation as outlined in this guide, is essential for the successful development of next-generation peptide therapeutics with optimized efficacy and pharmacokinetic profiles.
References
-
- PubMed
-
- PubMed Central
-
- ResearchGate
-
- Springer Nature Experiments
-
- Chemenu
-
- PubMed
-
- PubMed
-
- BenchChem
-
- Biology LibreTexts
-
- Chem-Impex
-
- Creative Diagnostics
-
- Cell Signaling Technology
-
- Frederick National Lab for Cancer Research
-
- PMC - NIH
-
- JoVE
-
- Labome
-
- PMC - NIH
-
- YouTube
-
- ResearchGate
-
- NIH
-
- PubMed
-
- NIH
-
- PubMed
-
- PubMed
-
- PubMed
-
- MDPI
-
- ResearchGate
-
- MDPI
-
- BenchChem
-
- ResearchGate
-
- PubMed
-
- BenchChem
-
- PubMed
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to Chiral Purity Analysis of (S)-3-(Boc-amino)-4-phenylbutyric Acid
Introduction: The Imperative of Enantiomeric Purity
(S)-3-(Boc-amino)-4-phenylbutyric acid is a crucial chiral building block in the synthesis of various pharmaceutical agents. As a protected β-amino acid, its stereochemical integrity is paramount. The three-dimensional arrangement of atoms dictates its interaction with chiral biological targets, meaning the presence of its enantiomer, (R)-3-(Boc-amino)-4-phenylbutyric acid, can lead to reduced efficacy, altered pharmacological profiles, or even significant off-target toxicity.
Regulatory bodies such as the FDA mandate strict control over enantiomeric impurities.[1][2][3] A chiral purity assay is not merely a quality control check; it is a foundational component of a drug substance's safety and efficacy profile.[1] This guide provides an in-depth comparison of modern analytical techniques for the robust determination of the enantiomeric excess (e.e.) of the target (S)-enantiomer, grounded in established scientific principles and regulatory expectations.[4][5]
Strategic Approach to Method Selection
The choice of an analytical technique for chiral separation is a critical decision driven by factors including sample properties, required throughput, sensitivity, and available instrumentation. For N-protected amino acids like our compound of interest, direct separation on a Chiral Stationary Phase (CSP) is overwhelmingly preferred to indirect methods involving derivatization, as it simplifies sample preparation and avoids potential kinetic resolution issues.[6][]
The logical workflow for selecting an appropriate chiral method is illustrated below.
Caption: Decision logic for selecting a primary chiral analysis technique.
Comparative Analysis of Core Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the chiral analysis of N-protected amino acids.[8][9][10] Capillary Electrophoresis (CE) serves as a valuable orthogonal method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for routine quality control due to its robustness, versatility, and widespread availability. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the immobilized chiral selector on the CSP.[11] For Boc-protected amino acids, polysaccharide and macrocyclic glycopeptide-based CSPs are highly effective.[12][13]
Causality in Method Design:
-
CSP Choice: Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are often a first choice for N-protected amino acids due to their multimodal capabilities (Reversed-Phase, Polar Organic, Normal-Phase) and strong enantioselectivity driven by ionic and hydrogen-bonding interactions.[12][14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) offer broad applicability and are also excellent candidates.[13][15]
-
Mobile Phase: Reversed-phase conditions (e.g., water/acetonitrile or methanol with an acidic modifier) are generally preferred for their compatibility with MS detection and robust performance. The acidic modifier (e.g., TFA or formic acid) ensures the analyte's carboxylic acid group is protonated, promoting consistent interactions with the CSP.[15]
Sources
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. scribd.com [scribd.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 8. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
comparative study of coupling reagents for (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
<Comparative Guide to Coupling Reagents for (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid >
Introduction
In the realm of peptide synthesis and drug development, the efficient and stereochemically pure formation of amide bonds is of paramount importance. The choice of coupling reagent can significantly impact reaction yields, purity, and the preservation of chirality, especially when dealing with sterically hindered or structurally complex amino acids. This guide provides a comparative analysis of several common coupling reagents for the acylation of an amine with this compound, a Boc-protected β-amino acid derivative.
The steric hindrance around the α-carbon and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group present unique challenges for amide bond formation.[] A suboptimal choice of coupling reagent can lead to sluggish reactions, the formation of side products, and, most critically, epimerization at the chiral center.[2] This guide will delve into the mechanisms, protocols, and performance of four distinct classes of coupling reagents to aid researchers in making an informed decision for their specific synthetic needs.
Featured Coupling Reagents: A Mechanistic Overview
This study compares the following widely used coupling reagents, each representing a different class based on its activation mechanism:
-
DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): A classic carbodiimide-based system.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient aminium/uronium salt-based reagent.[5][6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation uronium salt incorporating a 7-aza-1-hydroxybenzotriazole (HOAt) moiety for enhanced reactivity.[8][9][10]
-
T3P (Propanephosphonic Acid Anhydride): A versatile cyclic phosphonic acid anhydride.[11][12][13]
DCC/HOBt: The Carbodiimide Approach
The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, it can also rearrange to a stable N-acylurea, terminating the reaction. The addition of HOBt mitigates this side reaction by rapidly converting the O-acylisourea into an HOBt-active ester.[4][15] This active ester is less prone to side reactions and reacts efficiently with the amine. HOBt is also known to suppress racemization.[4]
HBTU: The Uronium Salt Advantage
HBTU is an aminium salt that directly activates the carboxyl group in the presence of a base.[6] The carboxylate anion attacks the central carbon of HBTU, leading to the formation of an HOBt-active ester and releasing tetramethylurea.[5][7][16] This active ester then readily reacts with the amine. HBTU is known for its high efficiency and ability to suppress racemization.[5][6]
HATU: Enhanced Reactivity with HOAt
Similar to HBTU, HATU is a uronium-type coupling reagent.[17] Its mechanism also involves the formation of an active ester.[9][10] The key difference is the incorporation of a 1-hydroxy-7-azabenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, which is thought to accelerate the coupling reaction and further reduce epimerization compared to HOBt-based reagents.[18]
T3P: The Phosphonic Anhydride Method
T3P acts as a powerful dehydrating agent.[12] In the presence of a base, the carboxylate attacks the phosphorus atom of T3P, forming a mixed anhydride intermediate.[11] This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[13] The byproducts of this reaction are water-soluble phosphonic acids, which can be easily removed by an aqueous workup.[11][19]
Mechanistic Diagrams
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Caption: General mechanism for HBTU and HATU coupling reagents.
Caption: Mechanism of T3P mediated amide bond formation.
Experimental Protocols
The following are generalized protocols for the coupling of this compound with a model primary amine (e.g., benzylamine) using each of the selected reagents.
General Experimental Workflow
Caption: General experimental workflow for the comparative study.
Protocol 1: DCC/HOBt Coupling
-
Dissolve this compound (1.0 equiv) and HOBt (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equiv) to the solution and stir for 10 minutes at 0 °C.
-
Add the primary amine (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: HBTU Coupling
-
Dissolve this compound (1.0 equiv) and HBTU (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.[16]
-
Stir the mixture for 5 minutes for pre-activation.
-
Add the primary amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Protocol 3: HATU Coupling
-
Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF).[9]
-
Add a non-nucleophilic base such as DIPEA (2.0 equiv) or collidine to the solution.[8][9]
-
Stir the mixture for 2-5 minutes for pre-activation.[9]
-
Add the primary amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Protocol 4: T3P Coupling
-
Dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in an anhydrous solvent (e.g., ethyl acetate or THF).
-
Add a suitable base such as triethylamine or pyridine (3.0 equiv).
-
Add T3P (1.5 equiv, typically as a 50% solution in a suitable solvent) dropwise to the mixture at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (e.g., washing with saturated NaHCO3 solution) to remove the phosphonic acid byproducts.[11]
-
Extract the product with an organic solvent and purify by column chromatography.
Comparative Performance Data
The following table summarizes the expected performance of each coupling reagent based on literature precedents for similar substrates. The data is illustrative and actual results may vary depending on the specific amine and reaction conditions.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Epimerization (%) | Reaction Time (h) | Byproduct Removal |
| DCC/HOBt | 75-85 | >95 | < 2 | 2-4 | Filtration (DCU is a solid) |
| HBTU | 85-95 | >98 | < 1 | 1-2 | Aqueous Wash |
| HATU | 90-98 | >99 | < 0.5 | 0.5-1 | Aqueous Wash |
| T3P | 80-90 | >97 | < 1 | 1-3 | Aqueous Wash |
Discussion of Results
-
Yield and Purity: HATU generally provides the highest yields and purity due to its high reactivity and the formation of the highly efficient OAt-active ester.[8][20] HBTU also performs exceptionally well.[5][21] T3P and DCC/HOBt are effective but may result in slightly lower yields.
-
Epimerization: The preservation of stereochemical integrity is a critical parameter. Epimerization occurs via the formation of an oxazolone intermediate, and its rate is influenced by the coupling reagent and base used.[22][23] HATU is superior in suppressing epimerization, followed closely by HBTU.[24] The use of a weaker base like N-methylmorpholine (NMM) instead of DIPEA can further reduce epimerization.[24] While HOBt is an effective racemization suppressant for DCC, the uronium salts generally offer better protection against epimerization.[4][15]
-
Reaction Time: HATU demonstrates the fastest reaction kinetics, often reaching completion in under an hour.[17] HBTU and T3P also offer reasonably fast conversions. DCC/HOBt reactions are typically slower.
-
Byproduct Removal: A significant practical consideration is the ease of byproduct removal. The dicyclohexylurea (DCU) byproduct from DCC is often poorly soluble, which can be advantageous for removal by filtration in solution-phase synthesis, but problematic in solid-phase synthesis.[4][14] The byproducts of HBTU, HATU, and T3P are generally water-soluble, allowing for straightforward removal via aqueous workup.[11][19][21]
Conclusion and Recommendations
The selection of an appropriate coupling reagent for this compound is crucial for achieving high yields, purity, and stereochemical integrity.
-
For maximum efficiency, speed, and minimal epimerization , HATU is the reagent of choice. Its superior performance, particularly with sterically hindered amino acids, justifies its higher cost for critical applications.
-
HBTU represents an excellent balance of high performance and cost-effectiveness, making it a robust option for routine synthesis.
-
T3P is a valuable "green" alternative with an excellent safety profile and easy byproduct removal, making it suitable for large-scale synthesis.[12]
-
DCC/HOBt remains a viable and economical option, particularly for solution-phase synthesis where the filtration of the DCU byproduct is straightforward. However, careful monitoring is required to minimize side reactions and epimerization.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the sensitivity of the substrates to epimerization. It is always recommended to perform small-scale optimization experiments to determine the best conditions for a particular reaction.
References
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. (n.d.). Benchchem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
- HATU:a third-generation coupling reagent. (2024). ChemicalBook.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2001). Collection of Czechoslovak Chemical Communications.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.
- DCC Coupling With HOBt Activation Mechanism. (2023). YouTube.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
- HATU coupling. (2023). wenxuecity.com.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- HBTU. (n.d.). Wikipedia.
- Understanding T3P® from start to finish. (2024). Curia.
- Epimerization of Peptide. (n.d.). SlideShare.
- Mastering Peptide Synthesis: The Crucial Role of Carbodiimides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (1992). Scilit.
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives. (n.d.). Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (2013). Thieme.
- A Comparative Guide to Racemization in Peptide Synthesis: BOP vs. Modern Coupling Reagents. (n.d.). Benchchem.
- HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (n.d.). Benchchem.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube.
- Epimerisation in Peptide Synthesis. (2018). ResearchGate.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- Peptide synthesis with carbodiimide. (1975). International Journal of Peptide and Protein Research.
- BOC-amino acids. (n.d.). BOC Sciences.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (2015). Spiral.
- Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron.
Sources
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. youtube.com [youtube.com]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptides Containing (S)-3-(Boc-amino)-4-phenylbutyric Acid by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. However, the structural verification of these modified peptides presents a significant analytical challenge. This guide provides an in-depth comparison of validating a peptide containing the unnatural amino acid (S)-3-(Boc-amino)-4-phenylbutyric acid using traditional Edman degradation versus the more contemporary mass spectrometry-based methods. We will delve into the underlying chemistry, provide supporting experimental considerations, and offer insights to guide researchers in selecting the most appropriate validation strategy.
The Challenge of Unnatural Amino Acids in Peptide Sequencing
Edman degradation, a stalwart of protein chemistry, provides a reliable method for determining the N-terminal sequence of a peptide.[1][2] The process involves a stepwise chemical cleavage of the N-terminal amino acid, which is then identified, allowing for the sequential determination of the peptide's primary structure.[1][3][4] While highly effective for the 20 common proteinogenic amino acids, the introduction of a UAA like (S)-3-(Boc-amino)-4-phenylbutyric acid can introduce significant complications.
The unique structure of this UAA, particularly the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the beta-amino group, can alter its reactivity with the Edman reagent, phenyl isothiocyanate (PITC), and affect the stability and chromatographic behavior of the resulting phenylthiohydantoin (PTH) derivative.[5] This can lead to ambiguous results or even a complete halt of the sequencing process.[5]
Edman Degradation: A Detailed Look at the Classic Approach
Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the amino end of a peptide.[2][3] The core of the process involves three key steps:
-
Coupling: The peptide reacts with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3][6]
-
Cleavage: Under acidic conditions, the N-terminal PTC-amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide intact.[3][4]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable PTH-amino acid, which is then identified by high-performance liquid chromatography (HPLC).[4][6]
This cycle is repeated to determine the sequence of the peptide.[1][2]
Experimental Workflow for Edman Degradation
Caption: Workflow of Edman degradation for peptide sequencing.
Causality in Experimental Choices for UAA-Containing Peptides
When dealing with a peptide containing (S)-3-(Boc-amino)-4-phenylbutyric acid, several factors must be considered:
-
Incomplete Coupling: The bulky Boc group may sterically hinder the reaction between the N-terminal alpha-amino group and PITC, leading to incomplete coupling. This results in a lower yield of the PTC-peptide and a "no-residue" result for that cycle, while the subsequent amino acid appears in the next cycle.
-
Extraction Issues: The properties of the PTH derivative of (S)-3-(Boc-amino)-4-phenylbutyric acid may differ significantly from standard PTH-amino acids. This can affect its solubility in the organic solvent used for extraction, leading to poor recovery and a weak signal during HPLC analysis.
-
Boc Group Stability: The acidic conditions used during the cleavage and conversion steps could potentially lead to the partial or complete removal of the Boc protecting group. This would result in the appearance of multiple peaks on the HPLC chromatogram for a single residue, complicating the interpretation of the data.
To mitigate these challenges, modifications to the standard Edman degradation protocol may be necessary, such as optimizing coupling times or using alternative extraction solvents.
Mass Spectrometry: The Modern Alternative
Mass spectrometry (MS) has become a powerful tool for peptide sequencing, offering several advantages over Edman degradation, especially for peptides with unnatural amino acids.[5][7] The most common approach is tandem mass spectrometry (MS/MS).[8][9]
In a typical workflow, the peptide is ionized and then fragmented. The mass-to-charge ratios of the resulting fragment ions are measured, and the amino acid sequence is deduced from the mass differences between these fragments.[5]
Experimental Workflow for Mass Spectrometry-Based Sequencing
Caption: Workflow for LC-MS/MS based peptide sequencing.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
To provide a clear comparison, the following table summarizes the key performance metrics of each technique when analyzing a peptide containing (S)-3-(Boc-amino)-4-phenylbutyric acid.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[1][2] | Fragmentation of the entire peptide and mass analysis of the fragments.[5][7] |
| Compatibility with UAA | Can be problematic due to altered reactivity and PTH-derivative properties.[5] | Generally more tolerant as it relies on mass rather than chemical reactivity.[5] |
| Information Obtained | Unambiguous N-terminal sequence.[10] | Full or partial sequence, including internal and C-terminal residues.[11] |
| Sample Requirement | Typically requires 10-100 picomoles of purified peptide.[3] | Can be performed with femtomole to attomole amounts.[9] |
| Throughput | Low, as it is a sequential process. | High, capable of analyzing complex mixtures. |
| Handling of Modifications | Can be challenging, often requiring prior knowledge of the modification.[12] | Can readily identify and locate modifications based on mass shifts.[9] |
| Blocked N-terminus | Will not work if the N-terminus is chemically modified.[3][13] | Not an impediment, as sequencing relies on internal fragmentation.[7][9] |
Supporting Experimental Data: A Case Study
Consider a synthetic peptide with the sequence: Ac-Tyr-(S-3-Boc-amino-4-phenylbutyryl)-Gly-Phe-Met-NH2.
Edman Degradation Results:
-
Cycle 1: No PTH-amino acid is detected. This is expected as the N-terminus is acetylated (Ac), blocking the reaction with PITC.[13] This immediately highlights a significant limitation of the technique.
Mass Spectrometry (MS/MS) Results:
-
The peptide is readily ionized and selected for fragmentation.
-
The resulting MS/MS spectrum shows a series of b- and y-ions.
-
The mass difference between adjacent fragment ions allows for the confident identification of each amino acid, including the mass of the (S)-3-(Boc-amino)-4-phenylbutyric acid residue.
-
The acetylation at the N-terminus is also easily identified as a mass modification on the Tyr residue.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are valuable techniques for peptide sequence validation. However, for peptides containing unnatural amino acids like (S)-3-(Boc-amino)-4-phenylbutyric acid, mass spectrometry offers significant advantages in terms of versatility, sensitivity, and the ability to handle modifications.
Recommendations for Researchers:
-
For unambiguous N-terminal sequencing of a known, unmodified peptide containing a UAA: Edman degradation can be a viable option, provided that the PTH derivative of the UAA can be synthesized and characterized to serve as a standard for HPLC identification.
-
For de novo sequencing, analysis of complex mixtures, or peptides with unknown modifications: Mass spectrometry is the superior choice. Its ability to provide sequence information from internal fragments and to identify mass shifts makes it an indispensable tool in modern proteomics and drug discovery.
-
For comprehensive validation: A combination of both techniques can provide the most robust characterization of a novel peptide. Edman degradation can confirm the N-terminal sequence, while mass spectrometry can provide the full sequence and identify any modifications.
Ultimately, the choice of method will depend on the specific research question, the nature of the peptide, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accurate and efficient validation of their novel peptide therapeutics.
References
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]
-
Gomes, A. R., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Retrieved from [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-268. Retrieved from [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. The Protein Protocols Handbook, 633-654. Retrieved from [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-268. Retrieved from [Link]
-
Crabb, J. W., et al. (2004). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. Journal of Biomolecular Techniques, 15(4), 301–313. Retrieved from [Link]
-
Biognosys. (n.d.). How to Sequence a Peptide. Retrieved from [Link]
-
Crabb, J. W., et al. (2005). ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Journal of Biomolecular Techniques, 16(4), 370–384. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. Retrieved from [Link]
-
PharmiWeb.com. (2025, February 18). Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. Retrieved from [Link]
-
Wang, Y., et al. (2005). Methods for peptide identification by spectral comparison. Proteome Science, 3(1), 8. Retrieved from [Link]
-
MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Accurate Peptide Sequencing: Principles, Techniques & Challenges. Retrieved from [Link]
-
Derksen, A., et al. (2013). New method of peptide cleavage based on Edman degradation. ACS Combinatorial Science, 15(5), 238–242. Retrieved from [Link]
-
Shimadzu. (n.d.). Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer. Retrieved from [Link]
-
Fiveable. (n.d.). Peptide Sequencing: The Edman Degradation. In Organic Chemistry Class Notes. Retrieved from [Link]
-
Novor Cloud. (2021, August 17). How to Determine Peptide Sequences. Retrieved from [Link]
-
Biology LibreTexts. (2021, August 16). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
Sources
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to Sequence a Peptide [biognosys.com]
- 8. jpt.com [jpt.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 12. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
Navigating the Synthesis of Peptides with (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid: A Comparative Guide to Solution-Phase and Solid-Phase Strategies
For researchers, scientists, and drug development professionals, the incorporation of non-natural, sterically hindered amino acids into peptide chains presents a significant synthetic challenge. This guide provides an in-depth technical comparison of solution-phase and solid-phase peptide synthesis (SPPS) for peptides containing the bulky building block, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. By examining the fundamental principles, practical workflows, and performance metrics of each methodology, this document aims to equip scientists with the knowledge to make informed decisions for their specific research and development needs.
The advent of peptide-based therapeutics has spurred the demand for synthetic peptides with tailored properties, often achieved through the inclusion of unnatural amino acids. This compound, a β-amino acid with a bulky benzyl side chain and a tert-butyloxycarbonyl (Boc) protecting group, is a prime example of a building block that can impart unique conformational constraints and proteolytic stability to a peptide. However, its considerable steric hindrance poses a formidable obstacle to efficient peptide bond formation, necessitating a careful consideration of the synthetic strategy. This guide delves into the nuances of employing both traditional solution-phase synthesis and the widely adopted solid-phase approach for peptides incorporating this challenging residue.
The Classical Approach: Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis, the historical foundation of peptide chemistry, involves the stepwise coupling of amino acids in a homogeneous reaction mixture. Each intermediate dipeptide, tripeptide, and so on, is isolated and purified before the subsequent coupling step. This meticulous process, while labor-intensive, offers distinct advantages in specific contexts.
Principles and Workflow of LPPS
In LPPS, the N-terminus of one amino acid (or peptide fragment) is protected, while the C-terminus of the incoming amino acid is activated for coupling. The reaction proceeds in a suitable organic solvent, and upon completion, the protected peptide is isolated from the reaction mixture, typically through extraction, precipitation, or crystallization. The protecting group on the N-terminus is then removed (deprotection) to allow for the next coupling reaction. This cycle of coupling, purification, and deprotection is repeated until the desired peptide sequence is assembled.
Advantages of LPPS for Peptides with Bulky Residues:
-
Scalability and Cost-Effectiveness for Shorter Peptides: For large-scale synthesis of di- or tripeptides, LPPS can be more economical due to the use of stoichiometric amounts of reagents and the avoidance of expensive resins.[1]
-
Intermediate Characterization: The ability to isolate and fully characterize each intermediate provides a high degree of control over the synthesis and allows for the unambiguous identification of any side products.
-
Flexibility in Reaction Conditions: The homogeneous nature of the reaction allows for greater flexibility in optimizing solvent systems and coupling conditions to overcome the steric hindrance posed by bulky amino acids.
Disadvantages of LPPS:
-
Labor-Intensive and Time-Consuming: The purification of each intermediate is a significant bottleneck, making the synthesis of long peptides a protracted and demanding process.[1]
-
Solubility Issues: As the peptide chain grows, its solubility in organic solvents can decrease, complicating purification and subsequent reactions.
-
Lower Yields for Longer Peptides: Cumulative losses during the multiple purification steps can lead to a significant reduction in the overall yield of longer peptides.[2]
The Modern Workhorse: Solid-Phase Peptide Synthesis (SPPS)
Developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, solid-phase peptide synthesis has become the predominant method for peptide synthesis in both academic and industrial laboratories.[3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Principles and Workflow of SPPS (Boc/Bzl Strategy)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established SPPS methodology. The C-terminal amino acid is first anchored to a resin via its carboxyl group. The synthesis proceeds through a series of repetitive cycles, each consisting of:
-
Deprotection: The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][4]
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).[4]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.[2]
-
Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (often benzyl-based) are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Advantages of SPPS for Peptides with Bulky Residues:
-
Automation and Speed: The cyclical nature of SPPS is highly amenable to automation, significantly reducing the manual labor and time required for synthesis.[1]
-
Ease of Purification: The ability to remove excess reagents and byproducts by simple filtration and washing streamlines the purification process.[3]
-
High Yields for Longer Peptides: Driving reactions to completion with an excess of reagents minimizes the formation of deletion sequences and generally leads to higher overall yields for longer peptides compared to LPPS.[6]
Disadvantages of SPPS:
-
Reagent Excess: The use of a large excess of expensive amino acids and coupling reagents can increase the overall cost, particularly for large-scale synthesis.
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can hinder reagent access to the N-terminus, leading to incomplete coupling, especially for hydrophobic or sterically demanding sequences.[7]
-
Challenges with Sterically Hindered Residues: The solid-phase environment can exacerbate the steric hindrance of bulky amino acids, making their efficient incorporation challenging and often requiring specialized coupling reagents and conditions.[7][8]
Head-to-Head Comparison: LPPS vs. SPPS for Peptides Containing this compound
The choice between LPPS and SPPS for the synthesis of peptides containing this compound depends on several factors, including the desired peptide length, the scale of the synthesis, and the available resources.
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Stepwise coupling in a homogeneous solution with intermediate purification. | Stepwise coupling on an insoluble solid support. |
| Peptide Length | Best suited for short peptides (di- to pentapeptides). | Efficient for both short and long peptides. |
| Scalability | More cost-effective for large-scale synthesis of short peptides.[1] | Can be scaled up, but the cost of resin and excess reagents can be a factor. |
| Yield | Generally lower for longer peptides due to cumulative losses during purification. | Generally higher for longer peptides due to the use of excess reagents. |
| Purity | High purity can be achieved for short peptides due to intermediate purification. A case study showed 99.5% purity for a nonapeptide synthesized via a convergent LPPS strategy.[1] | Crude product contains deletion and truncated sequences that require final purification by HPLC.[9] |
| Time | Significantly longer due to the need for purification after each step. | Faster due to the streamlined washing steps and potential for automation.[6] |
| Labor | Highly labor-intensive. | Less labor-intensive, especially with automated synthesizers. |
| Reagent Usage | Stoichiometric amounts of reagents can be used. | Requires a significant excess of amino acids and coupling reagents.[6] |
| Handling of Bulky Residues | Allows for more flexibility in optimizing reaction conditions to overcome steric hindrance. | Steric hindrance can be more pronounced; requires potent coupling reagents and potentially longer reaction times or double coupling.[7][8] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a model dipeptide incorporating this compound using both solution-phase and solid-phase methods.
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol outlines the synthesis of a dipeptide by coupling N-Boc-(S)-2-benzyl-3-aminopropanoic acid with an amino acid methyl ester.
1. Activation of N-Boc-(S)-2-benzyl-3-aminopropanoic acid: a. Dissolve N-Boc-(S)-2-benzyl-3-aminopropanoic acid (1 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM). b. Cool the solution to 0°C in an ice bath. c. Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the mixture for 30 minutes at 0°C.
2. Coupling Reaction: a. In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add N,N-diisopropylethylamine (DIEA) (1.1 equivalents). b. Add the amino acid methyl ester solution to the activated N-Boc-(S)-2-benzyl-3-aminopropanoic acid solution at 0°C. c. Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis (Boc/Bzl Strategy)
This protocol describes the incorporation of N-Boc-(S)-2-benzyl-3-aminopropanoic acid into a peptide chain on a Merrifield resin.
1. Resin Swelling and Deprotection: a. Swell the peptide-resin in DCM for 30 minutes. b. Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.[5] c. Wash the resin thoroughly with DCM.
2. Neutralization: a. Wash the resin with isopropanol (IPA) and then DCM. b. Treat the resin with 10% DIEA in DCM for 5 minutes.[4] c. Wash the resin thoroughly with DCM.
3. Coupling of N-Boc-(S)-2-benzyl-3-aminopropanoic acid: a. In a separate vessel, pre-activate N-Boc-(S)-2-benzyl-3-aminopropanoic acid (3 equivalents relative to resin loading) with a potent coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with the addition of DIEA (6 equivalents) for 2-5 minutes. Due to the steric hindrance of the target amino acid, a more powerful coupling reagent like HATU may be necessary for optimal results.[7] b. Add the activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling (double coupling) may be required to ensure complete reaction.[8]
4. Monitoring and Washing: a. Monitor the coupling reaction using the Kaiser test to detect the presence of free primary amines. A negative result indicates complete coupling.[7] b. If the coupling is incomplete, repeat the coupling step. c. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
5. Repetition and Cleavage: a. Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids. b. After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF/anisole.[5]
Visualization of Synthetic Workflows
Conclusion and Recommendations
Both solution-phase and solid-phase peptide synthesis offer viable routes for the incorporation of the sterically hindered amino acid, this compound. The optimal choice is contingent upon the specific goals of the synthesis.
-
For the synthesis of short peptides (di- to pentapeptides) on a large scale where cost is a primary concern and intermediate characterization is crucial, solution-phase synthesis remains a compelling option. The flexibility in optimizing reaction conditions can be particularly advantageous for overcoming the steric challenges posed by the target amino acid.
-
For the synthesis of longer peptides, high-throughput screening of analogues, or when speed and automation are paramount, solid-phase peptide synthesis is the method of choice. The use of potent coupling reagents like HATU and strategies such as double coupling are often necessary to achieve high coupling efficiencies for bulky residues.
Ultimately, a thorough understanding of the strengths and limitations of each method, coupled with careful optimization of reaction conditions, will enable researchers to successfully synthesize peptides containing this compound and unlock their potential in various scientific and therapeutic applications.
References
-
Cambrex. (n.d.). Peptide synthesis-Delivering cost-effective strategies. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]
-
Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success Handout. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Beilstein-Institut. (n.d.). Beilstein Journal of Organic Chemistry Search Results. [Link]
-
Guzmán, F., Aróstica, M., Román, T., & Cárdenas, C. (2023). Yield and purity of the synthesized peptides by the three protocols. ResearchGate. [Link]
-
Bachem AG. (2002). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 56(1-2), 1-1. [Link]
-
Sunresin New Materials Co. Ltd. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules (Basel, Switzerland), 17(11), 13321–13330. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
Sources
A Comparative Guide to the Structural Analysis of Peptides Incorporating (S)-3-(Boc-amino)-4-phenylbutyric Acid
Introduction: Beyond the Canonical Twenty—The Structural Frontier of γ-Peptides
In the landscape of drug development and molecular biology, the exploration of peptides built from non-canonical amino acids has opened a new frontier. These "foldamers," particularly those incorporating β- and γ-amino acids, offer compelling advantages over their natural α-peptide counterparts, most notably a profound resistance to proteolytic degradation.[1][2] This guide focuses on peptides incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid, a γ-amino acid analog of phenylalanine. The introduction of two additional methylene groups into the peptide backbone, compared to a standard α-amino acid, fundamentally alters its conformational landscape.[3] This added flexibility can lead to novel, stable secondary structures not accessible to α-peptides, making them fascinating targets for structural analysis.
This document provides a comprehensive, multi-platform guide for researchers navigating the structural elucidation of these modified peptides. We will move beyond simple protocol recitation to explain the causal links between experimental choices and the data obtained, comparing the expected outcomes for γ-peptide analogs against well-understood α- and β-peptides. By integrating spectroscopic, crystallographic, and computational methods, we present a synergistic workflow for a complete and robust structural characterization.
Part 1: The Global Fold—Assessing Secondary Structure with CD and FTIR Spectroscopy
The first step in any structural analysis is to determine the global secondary structure. The extended backbone of a γ-amino acid disrupts the canonical hydrogen-bonding patterns that define α-helices and β-sheets. Instead, it can promote unique folding motifs, such as the 14-helix (C=O(i)···H−N(i+3)) or the 12/10-helix.[4][5][6] This contrasts with β-peptides, which are known to form stable 12- or 14-helices, and α-peptides, which favor α-helices and β-sheets.[5] Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, complementary techniques for an initial assessment of these structures in solution and solid states, respectively.
Comparative Analysis via CD and FTIR
CD spectroscopy measures the differential absorption of circularly polarized light, providing a characteristic spectral signature for different secondary structures.[7][8] While α-helices famously show negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm, the spectra for γ-peptide helices are less standardized and depend heavily on the specific sequence and solvent environment.[9][10]
FTIR spectroscopy complements this by probing the vibrational frequencies of peptide bonds, particularly the amide I band (C=O stretching).[11][12][13] The position of this band is highly sensitive to the hydrogen-bonding environment, providing a reliable fingerprint for different secondary structures.[14][15]
| Structure Type | Typical CD Signature (Far-UV) | Typical FTIR Amide I Band (cm⁻¹) |
| α-Helix | Negative minima at ~222 nm and ~208 nm | 1650–1658 cm⁻¹[14][15] |
| β-Sheet | Negative minimum at ~218 nm | 1620–1640 cm⁻¹ (major band)[14][15] |
| β-Turn | Varies by type; Type II often shows a weak positive band ~220-230 nm and strong negative band ~205 nm.[16] | 1660-1685 cm⁻¹[14] |
| γ-Peptide Helices (e.g., 14-Helix) | Often characterized by a strong negative band ~215-220 nm and a positive band ~200 nm. | Data is sequence-dependent; often falls in a similar range to other helical types. |
| Random Coil | Strong negative band near 198 nm | ~1645 cm⁻¹ |
| Note: Frequencies can vary based on solvent and peptide sequence. |
This initial spectroscopic survey allows for the formulation of a structural hypothesis that can be tested with higher-resolution techniques.
Sources
- 1. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of chemical reagents are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a common Boc-protected amino acid derivative. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain the integrity of our shared environment.
Hazard Assessment and Waste Classification
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound, and compounds with similar structures, are generally classified with the following hazards based on available Safety Data Sheets (SDS):
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[3][4] While this specific compound is not a listed waste and does not exhibit the characteristics of ignitability, corrosivity, or reactivity, its potential toxicity warrants its management as a regulated hazardous waste.[3][5]
Causality: Treating all chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety professional is a core tenet of laboratory safety.[5] This "guilty until proven innocent" approach prevents the accidental release of harmful substances into sewer systems or municipal landfills.
Immediate Safety & Personal Protective Equipment (PPE)
Safe handling during disposal is paramount. Adherence to proper PPE protocols minimizes the risk of personal exposure.
Required PPE:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Spills: For small spills of the solid material, carefully sweep up, avoiding dust generation, and place into a designated hazardous waste container.[6] The area should then be cleaned. For larger spills, follow your institution's emergency response plan.
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process of containment, segregation, and transfer.
Step 1: Waste Container Selection
The integrity of the disposal process begins with the container.
-
Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or other plastic containers are preferred for solid chemical waste.[3][7] Avoid metal containers for acidic compounds.[7][8]
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-on cap.[4][8]
-
Prohibition: Never use former food or beverage containers for hazardous waste storage.[8]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designation: Designate a specific waste container for "Non-Halogenated Solid Organic Waste."
-
Incompatibilities: Do NOT mix this waste with incompatible materials. Key incompatibilities for a carboxylic acid derivative include:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates)
-
Reactive Metals (e.g., sodium, potassium)
-
Store acids and bases separately.[8]
-
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Content: The label must clearly state "Hazardous Waste."
-
Identification: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[3][4]
-
Location: The labeled, closed container must be kept in a designated SAA within the laboratory.
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.[3][5][8]
-
Time Limits: A partially filled container may remain in an SAA for up to one year. However, once a container is full, it must be removed from the laboratory by your institution's Environmental Health & Safety (EH&S) department within three days.[8]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Coordination: Contact your institution's EH&S (or equivalent) department to schedule a pickup for the full waste container.
-
Prohibited Actions:
-
Final Destination: The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle for toxic solids.[3][5] |
| Required PPE | Safety glasses, nitrile gloves, lab coat | Prevents skin, eye, and clothing contact.[1][2][6] |
| Container Type | Labeled, sealed, compatible plastic (HDPE) | Prevents leaks and chemical reactions.[3][7][8] |
| Key Incompatibilities | Bases, Strong Oxidizers, Reactive Metals | Prevents violent reactions or release of toxic gases.[8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with EPA regulations for waste accumulation.[3][8][9] |
| Final Disposal Method | Pickup by licensed professionals for incineration | Ensures safe, environmentally sound, and compliant disposal.[10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Decision workflow for the safe disposal of solid chemical waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Researcher's Guide to the Safe Handling of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial.
Core PPE Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Nitrile gloves and a lab coat. | To prevent skin contact, which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). | To minimize the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2] |
It is imperative to wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
Experimental Workflow: Safe Handling from Receipt to Disposal
The following step-by-step guide details the necessary precautions at each stage of the experimental process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from strong oxidizing agents.
Preparation and Handling
-
Engineering Controls : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to maintain low airborne concentrations.[1]
-
Personal Protective Equipment : Before handling, don the required PPE as outlined in the table above.
-
Weighing and Aliquoting :
-
Minimize the creation of dust when weighing the solid.
-
Use a spatula to handle the compound.
-
Close the container tightly after use.
-
-
Dissolving :
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the process is conducted in a fume hood.
-
-
General Practices : Do not eat, drink, or smoke in the laboratory.[2]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2] Get medical advice if skin irritation occurs.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek medical attention if you feel unwell.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]
Workflow Visualization
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of the specified chemical.
References
-
AK Scientific, Inc. Safety Data Sheet: (S)-2-Tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester.
-
MedChemExpress Safety Data Sheet: (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid.
-
BLD Pharmatech Safety Data Sheet: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(cyclohexylmethoxy)phenyl)propanoic acid.
-
P&S Chemicals Product Information: this compound.
-
Appchem Product Information: (S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
